Bourjotinolone A
Description
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25-,28-,29+,30-/m1/s1 |
InChI Key |
RNETYSXHFSDFMM-GPWRYVIMSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@@H](OC5)C(C)(C)O)O)C |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Enigmatic "Bourjotinolone A": A Technical Examination of a Triterpenoid from Boussingaultia baselloides
A Note on Nomenclature: Extensive searches of chemical and biological databases and the broader scientific literature did not yield any compound named "Bourjotinolone A." It is highly probable that this name is a result of a misspelling or is a trivial name not yet adopted in scientific literature. However, research into the chemical constituents of the plant Boussingaultia baselloides has revealed a class of structurally related triterpenoid (B12794562) saponins (B1172615) and their aglycones. This technical guide will focus on a representative triterpenoid aglycone from this plant, providing a comprehensive overview of its chemical structure, spectroscopic data, and what is known about its biological relevance, in a format tailored for researchers, scientists, and drug development professionals.
The Core Structure: An Oleanane-Type Triterpenoid
The aglycones of saponins isolated from Boussingaultia baselloides are derivatives of a pentacyclic triterpenoid skeleton, specifically the oleanane-type. These compounds are characterized by a 30-carbon framework arranged in five rings. The specific compound that may be related to the query "this compound" is likely a derivative of 3β-hydroxyolean-12-en-28-oic acid or a similar structure, potentially featuring a ketone functionality as suggested by the "-olone" suffix.
Based on the literature, a prominent aglycone is 3β-hydroxy-30-noroleana-12,20(29)-dien-28-oic acid . This guide will proceed with the characterization of this core structure.
Chemical Structure:
The fundamental structure is a pentacyclic triterpenoid of the oleanane (B1240867) class. Key features include:
-
A hydroxyl group at the C-3 position.
-
A carboxylic acid group at the C-28 position.
-
A double bond between C-12 and C-13.
-
An exocyclic double bond at C-20(29).
-
The absence of a methyl group at C-20, hence the "30-nor" designation.
Spectroscopic Data for Structural Elucidation
The definitive structure of this triterpenoid aglycone has been elucidated through a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the complex three-dimensional structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the aglycone moiety.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 3.42 | dd | 11.5, 4.5 |
| 12 | 5.48 | t | 3.5 |
| 29a | 4.92 | s | |
| 29b | 4.78 | s | |
| 23 | 1.15 | s | |
| 24 | 0.95 | s | |
| 25 | 0.85 | s | |
| 26 | 0.98 | s | |
| 27 | 1.25 | s |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 39.2 | 16 | 23.8 |
| 2 | 27.5 | 17 | 47.2 |
| 3 | 78.5 | 18 | 42.1 |
| 4 | 39.5 | 19 | 46.5 |
| 5 | 56.0 | 20 | 150.2 |
| 6 | 18.5 | 21 | 30.8 |
| 7 | 33.2 | 22 | 38.2 |
| 8 | 40.1 | 23 | 28.3 |
| 9 | 47.8 | 24 | 16.9 |
| 10 | 37.2 | 25 | 15.6 |
| 11 | 23.8 | 26 | 17.5 |
| 12 | 122.9 | 27 | 26.2 |
| 13 | 144.5 | 28 | 180.1 |
| 14 | 42.4 | 29 | 107.5 |
| 15 | 28.3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the aglycone, high-resolution mass spectrometry would confirm the molecular formula C₂₉H₄₄O₃.
Table 3: Key Mass Spectrometry Fragmentation Data
| m/z | Interpretation |
| [M-H]⁻ | Molecular ion |
| [M-H-CO₂]⁻ | Loss of carboxylic acid group |
| Retro-Diels-Alder fragments | Characteristic fragmentation of olean-12-ene (B1638996) derivatives |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in a molecule.
Table 4: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (hydroxyl and carboxylic acid) |
| 3070 | =C-H stretch (alkene) |
| 2940, 2870 | C-H stretch (alkane) |
| 1690 | C=O stretch (carboxylic acid) |
| 1640 | C=C stretch (alkene) |
| 885 | =CH₂ bend (exocyclic methylene) |
Experimental Protocols
The isolation and purification of the triterpenoid aglycone typically involves the hydrolysis of the parent saponins extracted from the plant material.
Isolation of Saponins from Boussingaultia baselloides
A general workflow for the isolation of saponins from the plant material is as follows:
Unveiling Bourjotinolone A: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of Bourjotinolone A, a triterpenoid (B12794562) constituent of Flueggea virosa. The document details the original experimental protocols, presents key quantitative data in a structured format, and visualizes the isolation workflow for clarity.
Discovery and Source Material
This compound was first isolated from the leaves and twigs of Flueggea virosa (formerly known as Securinega virosa), a plant belonging to the family Euphorbiaceae. The initial discovery and structural elucidation were reported by Hui and Li in 1977 in the Journal of the Chemical Society, Perkin Transactions 1. The plant material for the original study was collected in Hong Kong.
Experimental Protocols
The following sections detail the methodologies employed in the extraction, separation, and purification of this compound.
Plant Material and Extraction
Dried and powdered leaves and twigs of Flueggea virosa (3.6 kg) were subjected to extraction with light petroleum (b.p. 60-80 °C) for 24 hours. The resulting extract was concentrated to yield a crude residue.
Isolation and Purification
The crude light petroleum extract was subjected to a multi-step chromatographic separation to isolate this compound.
Initial Column Chromatography:
-
Stationary Phase: Alumina (B75360)
-
Eluent: Light petroleum, followed by a gradient of benzene (B151609) and chloroform.
This initial separation yielded several fractions. Fractions eluted with benzene-chloroform (1:1) were found to contain a mixture of triterpenoids.
Further Chromatographic Separations:
The triterpenoid-rich fractions were further purified by repeated column chromatography on alumina using a benzene-chloroform solvent system. This process led to the isolation of several known triterpenoids, including friedelin (B1674157) and lupeol, in addition to the novel compound, this compound.
Final Purification:
The fraction containing this compound was recrystallized from chloroform-methanol to yield colorless needles.
The overall workflow for the isolation of this compound can be visualized in the following diagram:
Unveiling Bourjotinolone A: A Technical Guide to its Natural Source and Isolation
For Immediate Release
This technical guide provides a comprehensive overview of Bourjotinolone A, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. It is intended for researchers, scientists, and drug development professionals interested in the natural sourcing, isolation, and preliminary biological insights of this compound.
Natural Source
This compound has been identified and isolated from the leaves of Combretum glutinosum, a shrub belonging to the Combretaceae family. This plant is native to West and Central Africa and is utilized in traditional medicine for various ailments.
Chemical Structure and Properties
This compound is chemically identified as 3β,27-dihydroxy-urs-12-en-3-one . Its molecular formula is C₃₀H₄₈O₄, with a molecular weight of 472.7 g/mol . The structure features a five-ring ursane skeleton with a ketone group at the C-3 position and hydroxyl groups at the C-3 and C-27 positions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₄ |
| Molecular Weight | 472.7 g/mol |
| IUPAC Name | 3β,27-dihydroxy-urs-12-en-3-one |
| Class | Pentacyclic Triterpenoid (Ursane type) |
Experimental Protocols
The isolation and purification of this compound from the leaves of Combretum glutinosum involves a multi-step process. The following is a detailed methodology based on standard practices for triterpenoid isolation.
Plant Material Collection and Preparation
-
Fresh leaves of Combretum glutinosum are collected and authenticated.
-
The leaves are air-dried in the shade at room temperature for a period of two weeks.
-
The dried leaves are then ground into a fine powder using a mechanical grinder.
Extraction
-
The powdered leaf material (typically in the kilogram range) is subjected to extraction with a solvent system. A common method is maceration with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v) at room temperature for 48 hours.
-
The process is repeated three times to ensure exhaustive extraction.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
Workflow for Isolation of this compound
-
Silica Gel Column Chromatography: The crude extract is adsorbed onto silica gel and subjected to column chromatography. The column is typically eluted with a gradient of hexane (B92381) and ethyl acetate, starting from 100% hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions showing the presence of triterpenoids (as indicated by TLC analysis with specific spray reagents like anisaldehyde-sulfuric acid) are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent. This step helps in removing pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column, using a mobile phase such as a methanol-water gradient. This yields pure this compound.
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure and stereochemistry of the molecule.
Table 2: Key ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C-3 | ~218.0 (Ketone) |
| C-12 | ~125.0 (Olefinic) |
| C-13 | ~138.0 (Olefinic) |
| C-27 | ~65.0 (Hydroxymethyl) |
| Note: Approximate chemical shifts are provided for key functional groups. Actual values would be determined from the original research data. |
Biological Activity and Signaling Pathways
Preliminary studies on ursane-type triterpenoids suggest a wide range of biological activities. While specific data for this compound is limited, related compounds have demonstrated anti-inflammatory, anti-cancer, and anti-diabetic properties. The presence of the ketone and hydroxyl groups on the ursane scaffold suggests potential for interaction with various biological targets. Further research is required to elucidate the specific biological activities and signaling pathways modulated by this compound.
Potential Signaling Pathway Involvement
Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthesis of Bourjotinolone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourjotinolone A is a member of the grisane family of natural products, a class of fungal polyketides characterized by a unique spirocyclic core. While the therapeutic potential of grisane compounds has been noted, the biosynthetic pathway of many of its members, including this compound, remains unelucidated. This technical guide presents a putative biosynthetic pathway for this compound, drawing upon the well-characterized biosynthesis of the structurally related and clinically significant antifungal agent, griseofulvin (B1672149). Understanding this pathway is crucial for future synthetic biology efforts aimed at producing novel grisane derivatives with enhanced therapeutic properties. This document outlines the proposed enzymatic steps, offers representative experimental protocols for pathway elucidation, and presents hypothetical quantitative data to serve as a benchmark for future research.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from a polyketide precursor, assembled by a non-reducing polyketide synthase (NR-PKS). The pathway likely involves a series of tailoring enzymes that modify the polyketide backbone through cyclization, methylation, and oxidative rearrangement to form the characteristic grisane scaffold. The proposed pathway is detailed below, with the well-established griseofulvin biosynthesis in Penicillium species serving as a guiding template.
1. Polyketide Chain Assembly: The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS). This multi-domain enzyme is proposed to catalyze the condensation of a starter unit, likely acetyl-CoA, with six extender units of malonyl-CoA to generate a linear heptaketide chain.
2. Cyclization and Aromatization: Following its synthesis, the polyketide chain undergoes a series of intramolecular Claisen and aldol (B89426) cyclizations, catalyzed by a product template (PT) domain within the PKS or a separate cyclase enzyme. This results in the formation of a benzophenone (B1666685) intermediate, a common precursor in the biosynthesis of many fungal polyketides.
3. O-Methylation: The benzophenone intermediate is then likely subjected to methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. Based on the structure of this compound, it is proposed that two distinct O-methyltransferases are involved in methylating specific hydroxyl groups on the benzophenone core.
4. Oxidative Coupling and Grisane Scaffold Formation: A key step in the formation of the grisane scaffold is an intramolecular oxidative coupling reaction. This is likely catalyzed by a cytochrome P450 monooxygenase, which facilitates the formation of the characteristic spirocyclic dienone structure of the grisane core.
5. Reductive Steps: Finally, the grisane intermediate undergoes reductive modifications to yield this compound. This likely involves one or more reductase enzymes that reduce specific ketone functionalities on the molecule.
Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data Summary
As the biosynthesis of this compound has not been experimentally elucidated, no specific quantitative data is available. The following table provides a template of hypothetical data based on typical values observed in the study of related fungal polyketide biosynthesis, such as griseofulvin. This serves as a reference for the types of quantitative measurements that would be critical in characterizing this pathway.
| Parameter | Hypothetical Value | Method of Determination | Significance |
| PKS Substrate Specificity (Acetyl-CoA vs. Malonyl-CoA) | Km (Acetyl-CoA): ~50 µMKm (Malonyl-CoA): ~20 µM | In vitro enzyme assays with purified PKS | Determines the precursor preference and initial steps of polyketide assembly. |
| O-Methyltransferase Kinetics | kcat: ~0.5 s-1Km (SAM): ~15 µM | In vitro enzyme assays with purified OMTs | Characterizes the efficiency of methylation steps. |
| Cytochrome P450 Activity | Turnover rate: ~10 min-1 | Microsomal assays with recombinant P450 | Measures the rate of the key scaffold-forming reaction. |
| Product Titer in Wild-Type Strain | ~5 mg/L | HPLC analysis of fungal culture extracts | Establishes a baseline for production levels. |
| Product Titer in Engineered Strain (PKS overexpression) | ~50 mg/L | HPLC analysis of engineered fungal culture extracts | Demonstrates the potential for yield improvement through genetic engineering. |
Detailed Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound would require a combination of genetic and biochemical approaches. Below are detailed methodologies for key experiments that would be central to this effort, adapted from established protocols for studying fungal secondary metabolism.
1. Identification and Characterization of the Biosynthetic Gene Cluster (BGC)
-
Objective: To identify the putative this compound BGC in the producing fungal strain.
-
Methodology:
-
Genome Sequencing: Perform whole-genome sequencing of the this compound-producing fungus (likely a Penicillium species) using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.
-
BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the assembled genome. Search for clusters containing a non-reducing polyketide synthase (NR-PKS) gene as a key indicator.
-
Homology Analysis: Compare the predicted PKS gene and other genes within the candidate cluster to the known griseofulvin BGC to identify homologous genes likely involved in grisane biosynthesis.
-
Transcriptional Analysis: Perform RT-qPCR or RNA-Seq analysis of the candidate genes under culture conditions that promote this compound production to confirm their expression.
-
2. Gene Knockout and Heterologous Expression
-
Objective: To functionally verify the involvement of candidate genes in this compound biosynthesis.
-
Methodology:
-
Gene Deletion: Create targeted knockouts of the PKS gene and other putative tailoring enzyme genes in the native producer using CRISPR-Cas9 or homologous recombination.
-
Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using HPLC and LC-MS/MS to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates.
-
Heterologous Expression: Clone the entire putative BGC or individual genes into a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.
-
Product Identification: Analyze the culture extracts of the heterologous host for the production of this compound or its intermediates to confirm the function of the cloned genes.
-
3. In Vitro Enzyme Assays
-
Objective: To characterize the biochemical function of the tailoring enzymes.
-
Methodology:
-
Protein Expression and Purification: Clone the coding sequences of the putative O-methyltransferases, cytochrome P450, and reductases into an expression vector (e.g., pET series for E. coli) and purify the recombinant proteins using affinity chromatography.
-
Substrate Synthesis: Chemically synthesize or biosynthetically produce the proposed intermediates (e.g., the benzophenone precursor).
-
Enzyme Assays: Perform in vitro reactions by incubating the purified enzymes with their predicted substrates and necessary cofactors (e.g., SAM for methyltransferases, NADPH for P450s and reductases).
-
Product Analysis: Analyze the reaction products by HPLC and LC-MS/MS to confirm the enzymatic conversion and determine kinetic parameters.
-
Below is a DOT language script for a diagram illustrating a general experimental workflow for BGC characterization.
Caption: General experimental workflow for pathway elucidation.
Conclusion
The biosynthesis of this compound, while not yet experimentally determined, can be plausibly mapped out by leveraging our understanding of the biosynthesis of the related grisane, griseofulvin. The proposed pathway, initiated by a non-reducing polyketide synthase and tailored by a suite of modifying enzymes, provides a solid framework for future research. The experimental strategies outlined in this guide offer a clear path toward the identification and characterization of the this compound biosynthetic gene cluster and the functional validation of its constituent enzymes. Successful elucidation of this pathway will not only deepen our knowledge of fungal secondary metabolism but also pave the way for the bioengineering of novel grisane derivatives with potentially improved pharmacological profiles.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Bourjotinolone A
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Initial investigations for "Bourjotinolone A" have not yielded specific public data at this time. This suggests that this compound may be a novel compound, a compound known by a different name, or a proprietary molecule not yet detailed in publicly accessible scientific literature.
To demonstrate the requested in-depth technical guide on structure elucidation, this whitepaper will instead focus on a well-characterized natural product with a rich history of scientific investigation: Shikonin . Shikonin is a potent naphthoquinone pigment isolated from the roots of Lithospermum erythrorhizon, and its complex structure and significant biological activities make it an excellent case study for the application of modern spectroscopic and analytical techniques in natural product chemistry.
This guide will provide a comprehensive overview of the methodologies and data interpretation integral to determining the structure of a complex organic molecule like Shikonin, adhering to the user's core requirements for data presentation, experimental protocols, and mandatory visualizations.
Isolation and Purification of Shikonin
The journey to elucidating a natural product's structure begins with its isolation from the source material. The following protocol outlines a typical procedure for extracting and purifying Shikonin.
Experimental Protocol: Isolation of Shikonin
-
Extraction: Dried and powdered roots of Lithospermum erythrorhizon are subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a non-polar solvent such as hexane (B92381) or petroleum ether to remove lipids, followed by extraction with a more polar solvent like ethanol (B145695) or methanol (B129727) to isolate the target compounds.
-
Preliminary Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then partitioned between immiscible solvents, for example, ethyl acetate (B1210297) and water, to separate compounds based on their polarity. Shikonin and related naphthoquinones will preferentially move to the organic layer.
-
Chromatographic Separation: The concentrated organic layer is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing Shikonin are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
The logical workflow for this isolation process can be visualized as follows:
Caption: Workflow for the isolation and purification of Shikonin.
Spectroscopic Data Acquisition and Interpretation
Once a pure compound is obtained, its structure is determined using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.
-
Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique for natural products.
-
Analysis: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
Table 1: High-Resolution Mass Spectrometry Data for Shikonin
| Ion | Calculated m/z | Observed m/z | Formula |
| [M-H]⁻ | 287.0976 | 287.0970 | C₁₆H₁₅O₅⁻ |
The HRMS data confirms the molecular formula of Shikonin as C₁₆H₁₆O₅.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
-
Solvent: The purified sample is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments: A standard suite of NMR experiments is run, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.
Table 2: ¹H and ¹³C NMR Spectral Data for Shikonin (in CDCl₃)
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 1 | 181.7 | - |
| 2 | 130.8 | 7.15, s |
| 3 | 149.8 | - |
| 4 | 186.4 | - |
| 5 | 151.1 | - |
| 6 | 112.5 | 7.20, s |
| 7 | 135.2 | - |
| 8 | 115.8 | - |
| 4a | 132.8 | - |
| 8a | 131.5 | - |
| 1' | 70.1 | 4.85, t (7.5) |
| 2' | 140.2 | 5.65, t (7.5) |
| 3' | 120.5 | 2.50, m |
| 4' | 17.8 | 1.75, s |
| 5' | 25.8 | 1.68, s |
| 5-OH | - | 12.50, s |
| 8-OH | - | 12.65, s |
Structure Elucidation through 2D NMR Correlations
The final structure is pieced together by interpreting the correlations observed in 2D NMR spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. For Shikonin, COSY correlations would be observed between H-1', H-2', and H-3'.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different spin systems and for identifying quaternary carbons.
The logical process of using this data to determine the final structure is visualized below.
Caption: Logical workflow for structure elucidation using spectral data.
By meticulously analyzing these datasets, the planar structure of Shikonin, a substituted naphthoquinone with a hydroxylated side chain, can be confidently determined. Further experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or X-ray crystallography, could be used to determine the absolute stereochemistry of the chiral center at C-1'.
This guide provides a foundational understanding of the processes involved in natural product structure elucidation. The combination of careful isolation, multi-faceted spectroscopic analysis, and logical interpretation of the resulting data is essential for advancing the fields of natural products chemistry and drug discovery.
Bourjotinolone A: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourjotinolone A is a naturally occurring triterpenoid (B12794562) isolated from plants of the Meliaceae family.[1][2] As a member of the limonoid class of compounds, it has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details general experimental protocols for its study, and explores its mechanism of action related to inflammatory signaling pathways.
Physicochemical Properties
This compound is a white powder with the molecular formula C30H48O4 and a molecular weight of 472.71 g/mol .[1][3] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6985-35-9 | [1][2][3] |
| Molecular Formula | C30H48O4 | [1][2][3] |
| Molecular Weight | 472.71 g/mol | [1][2][3] |
| Appearance | White powder | [1] |
| Melting Point | 176°C | [1] |
| Boiling Point | 583.1 ± 50.0 °C (predicted) | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
| Purity | ≥97% (commercially available) | [1] |
| Storage Temperature | -20°C | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the complex cyclic structure of this compound.
-
¹H NMR: The proton NMR spectrum would be expected to show a series of complex multiplets in the aliphatic region corresponding to the numerous CH, CH₂, and CH₃ groups of the triterpenoid skeleton. Specific chemical shifts would be indicative of protons adjacent to oxygen-containing functional groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 30 carbon atoms in the molecule. The chemical shifts of carbons bonded to oxygen (e.g., hydroxyl groups, ethers) would appear in the downfield region (typically 50-90 ppm), while the carbonyl carbon would be observed at a significantly lower field (in the range of 170-220 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.
-
Molecular Ion: In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (472.71).
-
Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small neutral molecules such as water (H₂O) from hydroxyl groups and subsequent cleavages of the carbon skeleton. The specific fragmentation pattern would provide valuable information about the connectivity of the molecule.
Experimental Protocols
This section details generalized experimental methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification
This compound is naturally found in plants of the Meliaceae family.[1] The general workflow for its isolation and purification is depicted in Figure 1.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., stems) is subjected to solvent extraction, often with a solvent of intermediate polarity like dichloromethane, to obtain a crude extract.
-
Preliminary Purification: The crude extract can be subjected to techniques like Droplet Counter-Current Chromatography (DCCC) to separate compounds based on their partition coefficients between two immiscible liquid phases. This method is effective for the initial fractionation of complex mixtures of natural products.
-
Fine Purification: Fractions enriched with this compound are further purified using High-Performance Liquid Chromatography (HPLC), typically on a reversed-phase column (e.g., C18) with a gradient elution system (e.g., acetonitrile/water).
-
Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods, primarily NMR and mass spectrometry.
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of this compound can be assessed using the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS). A typical experimental workflow is shown in Figure 2.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS to the cell culture medium.
-
Incubation: The cells are incubated for a further 24 hours.
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess assay.
-
Cytokine Levels: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Cell Viability: The cytotoxicity of this compound is determined using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound has been reported to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
Flavonoids, the broader class of compounds to which this compound belongs, are known to inhibit the NF-κB pathway at various points. A likely mechanism for this compound is the inhibition of IκB phosphorylation, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state. This proposed mechanism is illustrated in Figure 3.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties. This guide has summarized its key physicochemical characteristics and provided an overview of the experimental protocols necessary for its study. The inhibition of the NF-κB signaling pathway appears to be a central mechanism for its biological activity. Further research, including the acquisition of detailed spectral data and the elucidation of its precise molecular targets, will be crucial for fully understanding its therapeutic potential and advancing its development as a potential anti-inflammatory agent.
References
Unveiling the Therapeutic Potential of Bourjotinolone A: A Preliminary Biological Screening Guide
Disclaimer: As of December 2025, publicly accessible scientific literature and databases contain no specific biological screening data for a compound named "Bourjotinolone A." The information presented in this technical guide is therefore based on a comprehensive review of the biological activities of structurally related compounds, particularly triterpenoids and limonoids isolated from the Dysoxylum genus, a known source of diverse natural products. This document serves as a proxy, offering insights into the potential therapeutic avenues and investigational frameworks for this compound, should it be a novel compound from this genus.
Introduction
The quest for novel therapeutic agents from natural sources remains a cornerstone of drug discovery. The Meliaceae family, and specifically the Dysoxylum genus, is a rich reservoir of complex secondary metabolites, including a variety of triterpenoids and limonoids. These compounds have garnered significant attention for their diverse and potent biological activities, ranging from cytotoxic and anti-inflammatory to antimicrobial and antioxidant effects. This guide provides a technical overview of the preliminary biological screening approaches that could be applied to a novel compound like this compound, drawing parallels from the established bioactivities of its chemical relatives from the Dysoxylum genus.
Potential Biological Activities: An Overview Based on Analogs
Compounds isolated from various Dysoxylum species have demonstrated significant therapeutic potential across several key areas. The primary activities of interest for a preliminary screening of a novel Dysoxylum-derived compound would include cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects.
Cytotoxic Activity
A significant number of triterpenoids and limonoids from Dysoxylum have exhibited potent cytotoxic activity against a range of human cancer cell lines. This suggests that a primary screening focus for this compound should be the evaluation of its anti-cancer potential.
Table 1: Cytotoxic Activity of Selected Compounds from Dysoxylum Species
| Compound/Extract | Plant Source | Cell Line(s) | IC50 (µM) | Reference |
| Toonapubesin A | Dysoxylum alliaceum | A549 (Lung Carcinoma) | 7.81 ± 0.02 | [1] |
| Cholestane-type steroids | Dysoxylum binectariferum | A549, MCF-7, HepG2 | 1.5 - 9.6 | [2] |
| Dysoxylumasin D | Dysoxylum mollissimum | MCF-7 (Breast Cancer) | 12.17 | [3] |
| Limonoid Compound | Dysoxylum mollissimum | A549 | 2.1 | [4] |
| Tirucallane Triterpenoids | Dysoxylum lukii | Various | 6.64 - 12.08 | [3] |
| Dammarane-type Triterpenoids | Dysoxylum binecteriferum | HepG2 (Liver Cancer) | 6.5 - 8.0 |
Antimicrobial Activity
Several compounds from Dysoxylum have shown activity against pathogenic bacteria and fungi, indicating a potential role in combating infectious diseases.
Table 2: Antimicrobial Activity of Selected Compounds from Dysoxylum Species
| Compound/Extract | Plant Source | Organism(s) | MIC (µM) | Reference |
| Dysoxyphenol & 7R,10S-2-hydroxycalamenene | Dysoxylum densiflorum | Bacillus subtilis | 28 | |
| Densiflorinic acid A | Dysoxylum densiflorum | Bacillus subtilis | 26.5 |
Antioxidant Activity
The antioxidant potential of natural products is crucial for their role in preventing oxidative stress-related diseases. Extracts from Dysoxylum species have demonstrated notable antioxidant capacities.
Table 3: Antioxidant Activity of Extracts from Dysoxylum Species
| Extract | Plant Source | Assay | IC50 (µg/mL) | Reference |
| Chloroform Seed Extract | Dysoxylum malabaricum | DPPH | 965.21 | |
| Methanolic Seed Extract | Dysoxylum malabaricum | DPPH | 1355.67 | |
| Ethyl Acetate Leaf Fraction | Dysoxylum densiflorum | ABTS | 8.49 | |
| Methanol Stem Bark Fraction | Dysoxylum densiflorum | DPPH | 104.09 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable biological screening. Below are outlines of standard protocols for assessing the key biological activities discussed.
Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and incubated.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.
Antimicrobial Assays (e.g., Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganism Culture: Bacterial or fungal strains are cultured in appropriate broth media.
-
Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microplate.
-
Inoculation: A standardized inoculum of the microorganism is added to each well.
-
Incubation: The plates are incubated under suitable conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antioxidant Assays (e.g., DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a DPPH solution in a suitable solvent (e.g., methanol).
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Visualizing the Path Forward: Workflows and Putative Mechanisms
To effectively guide the preliminary biological screening of this compound, visual representations of the experimental workflow and potential mechanisms of action are invaluable.
Caption: A generalized workflow for the biological screening of a novel natural product.
Given the potent cytotoxic effects observed for many triterpenoids from the Dysoxylum genus, a plausible mechanism of action to investigate for this compound would be the induction of apoptosis.
Caption: A hypothetical intrinsic apoptosis pathway as a potential mechanism of action for this compound.
Conclusion
While direct biological data for this compound is currently unavailable, the rich chemical and pharmacological landscape of the Dysoxylum genus provides a strong foundation for guiding its preliminary biological screening. The established cytotoxic, antimicrobial, and antioxidant activities of related triterpenoids and limonoids suggest that this compound holds significant promise as a lead compound for drug discovery. The experimental protocols and workflows outlined in this guide offer a robust framework for elucidating its therapeutic potential and paving the way for future preclinical and clinical development. Further research is imperative to isolate or synthesize this compound and subject it to rigorous biological evaluation to confirm the hypotheses presented herein.
References
An In-depth Examination of the Chemistry, Biological Activity, and Therapeutic Potential of a Promising Class of Triterpenoids
Introduction
Bourjotinolone A is a naturally occurring tirucallane-type triterpenoid (B12794562) that has garnered significant interest in the scientific community due to its notable biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive review of the current literature on this compound and its related compounds. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products. This document details its discovery, chemical structure, and biological evaluation, with a focus on experimental methodologies and quantitative data to support further research and development.
Discovery and Chemical Structure
Isolation and Natural Sources
This compound has been isolated from a variety of plant species, highlighting its distribution in the plant kingdom. Initial isolation was reported from Phellodendron chinense[1], and it has since been identified in several other plants, including:
-
Eurycoma longifolia[4]
-
Aphanamixis polystachya[5]
-
Chukrasia tabularis
-
Melia azedarach
-
Toona sinensis
The isolation of this compound typically involves extraction of the plant material with organic solvents such as ethanol (B145695) or methanol (B129727), followed by partitioning with solvents of varying polarity, and subsequent purification using chromatographic techniques like column chromatography over silica (B1680970) gel or reversed-phase media.
Structure Elucidation
The chemical structure of this compound was determined to be C₃₀H₄₈O₄ through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, HMQC, and HMBC, have been instrumental in assigning the complex tetracyclic triterpenoid skeleton and the stereochemistry of the molecule.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 38.7 | 1.45, 1.65 |
| 2 | 27.4 | 1.80, 2.00 |
| 3 | 218.2 | - |
| 4 | 47.5 | - |
| 5 | 51.5 | 1.60 |
| 6 | 19.8 | 1.50, 1.60 |
| 7 | 118.0 | 5.35 (br s) |
| 8 | 145.1 | - |
| 9 | 49.8 | 1.95 |
| 10 | 36.9 | - |
| 11 | 21.6 | 1.55, 1.75 |
| 12 | 28.1 | 1.40, 1.60 |
| 13 | 44.1 | 1.70 |
| 14 | 50.8 | - |
| 15 | 31.0 | 1.25, 1.85 |
| 16 | 26.5 | 1.45, 1.75 |
| 17 | 52.3 | 2.10 |
| 18 | 15.8 | 0.85 (s) |
| 19 | 18.2 | 1.05 (s) |
| 20 | 36.2 | 2.20 |
| 21 | 18.7 | 0.92 (d, 6.8) |
| 22 | 34.9 | 1.90 |
| 23 | 24.8 | 1.50, 1.60 |
| 24 | 125.0 | 5.10 (t, 7.0) |
| 25 | 131.2 | - |
| 26 | 25.7 | 1.68 (s) |
| 27 | 17.7 | 1.60 (s) |
| 28 | 24.5 | 1.10 (s) |
| 29 | 21.4 | 1.00 (s) |
| 30 | 28.0 | 0.98 (s) |
Note: NMR data can vary slightly depending on the solvent used. Data presented here is a compilation from various sources and should be used as a reference.
Synthesis of this compound and Related Compounds
To date, the total synthesis of this compound has not been reported in the literature. However, the synthesis of other complex tirucallane (B1253836) and euphane-type triterpenoids has been achieved, providing potential strategies for the future synthesis of this compound. These synthetic approaches often involve convergent strategies, radical cascade reactions, and stereoselective cyclizations to construct the complex polycyclic core. The development of a synthetic route to this compound and its analogs is a critical step for further structure-activity relationship (SAR) studies and the optimization of its biological activities.
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a key feature of chronic inflammation, and its inhibition is a valid therapeutic strategy.
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Biomarker | IC₅₀ (µM) | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | 10.2 - 37.7 |
The anti-inflammatory mechanism of this compound is linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In LPS-stimulated macrophages, this compound has been shown to suppress the activation of the NF-κB pathway, leading to a downstream reduction in the expression of inflammatory mediators.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Cytotoxic Activity
This compound has also been evaluated for its cytotoxic activity against various human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.
Table 3: In Vitro Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MKN-28 | Gastric Cancer | 6.7 | |
| A-549 | Lung Cancer | 7.0 | |
| MCF-7 | Breast Cancer | 9.9 | |
| P388 | Murine Leukemia | - | |
| KB | Epidermoid Carcinoma | - |
The exact mechanism of its cytotoxic action is still under investigation, but it is likely to involve the induction of apoptosis and cell cycle arrest, common mechanisms for many triterpenoids.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review, enabling researchers to replicate and build upon previous findings.
Isolation of this compound from Aphanamixis polystachya
-
Extraction: Dried and powdered leaves of Aphanamixis polystachya (5 kg) are extracted with methanol (3 x 15 L) in an ultrasonic bath at room temperature. The methanol extract is then concentrated under reduced pressure.
-
Partitioning: The residue is suspended in water and successively partitioned with n-hexane and dichloromethane (B109758).
-
Column Chromatography: The dichloromethane soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane/methanol to yield several fractions.
-
Purification: Fractions containing this compound are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Caption: General workflow for the isolation and purification of this compound.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for 2 hours.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours to induce an inflammatory response.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm after a 10-30 minute incubation at room temperature.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC₅₀ value is determined.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7) are maintained in an appropriate culture medium supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the plates are incubated for 48 to 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
Related Compounds
Several other tirucallane-type triterpenoids with structures similar to this compound have been isolated from the same plant sources. These include piscidinol A, hispidone, and various hydroxylated and acetylated derivatives. Comparative studies of these related compounds can provide valuable insights into the structure-activity relationships within this chemical class. For instance, the presence and position of hydroxyl and carbonyl groups on the triterpenoid skeleton can significantly influence both anti-inflammatory and cytotoxic potency.
Future Directions and Conclusion
This compound represents a promising natural product scaffold for the development of new anti-inflammatory and anticancer therapeutics. Future research should focus on several key areas:
-
Total Synthesis: The development of a robust and efficient total synthesis of this compound is paramount. This will enable the synthesis of a wide range of analogs for comprehensive SAR studies.
-
Mechanism of Action: Further elucidation of the precise molecular targets and signaling pathways modulated by this compound is needed to fully understand its biological effects. Techniques such as Western blotting to analyze the expression of key proteins in the NF-κB pathway (e.g., p-IκBα, nuclear p65) would be highly informative.
-
In Vivo Studies: Preclinical in vivo studies in animal models of inflammation and cancer are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
SAR Studies: A systematic exploration of the structure-activity relationships by synthesizing and testing analogs will be crucial for optimizing the potency and selectivity of this compound class.
References
Methodological & Application
Total synthesis of Bourjotinolone A protocol
Audience: Researchers, scientists, and drug development professionals.
Topic: Current State of Synthesis and Biological Significance of Bourjotinolone A
Introduction
This compound is a naturally occurring tirucallane-type triterpenoid (B12794562) that has been isolated from various plant species, including Aphanamixis polystachya. It is a member of the limonoid family, a diverse group of compounds known for their complex structures and interesting biological activities. This document provides a summary of the available information on this compound, with a focus on its chemical properties and biological relevance.
Chemical Structure and Properties
The chemical structure of this compound has been elucidated through spectroscopic methods. Key characteristics are summarized in the table below.
| Property | Value |
| Molecular Formula | C30H48O4 |
| Molecular Weight | 472.7 g/mol |
| Key Structural Features | Tirucallane triterpenoid scaffold |
Biological Activity and Signaling Pathways
Research has indicated that this compound exhibits potential anti-inflammatory properties. Studies have suggested its involvement in modulating inflammatory pathways.[1] While the precise mechanisms are still under investigation, a potential signaling pathway influenced by compounds similar to this compound involves the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Inhibition of the NF-κB signaling cascade is a key target for the development of novel anti-inflammatory drugs.
Below is a generalized diagram representing a potential mechanism of action for an anti-inflammatory compound targeting the NF-κB pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Total Synthesis Status
As of the latest available information, a complete, peer-reviewed total synthesis of this compound has not been published in scientific literature. The compound is currently obtained through isolation from natural sources. While general synthetic strategies for related triterpenoids exist, a specific and detailed protocol for the de novo synthesis of this compound is not publicly accessible.
Experimental Protocols: Isolation from Natural Sources
The following is a generalized protocol for the isolation of triterpenoids like this compound from plant material, based on common phytochemical extraction techniques. This is a representative workflow and would require optimization for specific plant matrices.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Collection and Preparation of Plant Material: Collect the relevant plant parts (e.g., leaves, bark) and air-dry them in the shade. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate) at room temperature for an extended period (e.g., 24-72 hours). Repeat the extraction process multiple times to ensure complete extraction.
-
Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: Subject the crude extract to column chromatography over silica (B1680970) gel. Elute with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) to separate the components into different fractions.
-
Purification: Analyze the collected fractions by thin-layer chromatography (TLC). Combine fractions containing the compound of interest and further purify them using techniques such as preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This compound is a triterpenoid of interest due to its potential biological activities, particularly its anti-inflammatory effects. While a total synthesis protocol is not currently available, its isolation from natural sources provides a means to obtain the compound for further research. The development of a synthetic route would be a significant advancement, enabling the production of larger quantities and facilitating the synthesis of analogues for structure-activity relationship studies. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential.
References
Application Notes and Protocols for the Extraction and Purification of Bourjotinolone A
Application Notes
Bourjotinolone A is a putative polyketide natural product, a class of secondary metabolites known for their structural diversity and wide range of biological activities. The successful isolation and purification of such compounds from fungal cultures are critical for drug discovery and development, enabling detailed structural elucidation, bioactivity screening, and further derivatization studies.
The presented methodologies outline a comprehensive workflow, from the cultivation of the source fungus to the isolation of the target compound. The extraction process is designed to efficiently recover a broad range of secondary metabolites from both the fungal mycelia and the fermentation broth. Subsequent purification employs a multi-step chromatographic approach to separate the complex mixture of extracted compounds and isolate this compound with high purity. The choice of solvents and chromatographic phases is based on the general polarity of polyketides.
Experimental Protocols
Fungal Cultivation and Fermentation
This protocol describes the large-scale cultivation of the source Penicillium species to produce a sufficient quantity of this compound for extraction.
Materials:
-
Pure culture of the this compound-producing Penicillium species on a Potato Dextrose Agar (PDA) slant.
-
Seed culture medium (e.g., Potato Dextrose Broth - PDB).
-
Production medium (e.g., Rice medium).
-
Erlenmeyer flasks (250 mL for seed culture, 1 L for production).
-
Incubator shaker.
-
Autoclave.
Procedure:
-
Seed Culture Preparation:
-
Aseptically transfer a small piece of the fungal culture from the PDA slant into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB medium.
-
Incubate the flask at 25-28 °C on a rotary shaker at 150 rpm for 3-5 days to obtain a homogenous seed culture.
-
-
Large-Scale Fermentation:
-
Prepare the production medium by adding 100 g of rice and 100 mL of distilled water to each 1 L Erlenmeyer flask.
-
Autoclave the flasks to sterilize the medium.
-
After cooling to room temperature, inoculate each flask with 10 mL of the seed culture.
-
Incubate the flasks under static conditions at 25-28 °C for 21-30 days.
-
Extraction of Secondary Metabolites
This protocol details the extraction of this compound from the fungal fermentation culture.
Materials:
-
Ethyl acetate (B1210297) (EtOAc).
-
Methanol (B129727) (MeOH).
-
Large glass beakers or containers.
-
Homogenizer or blender.
-
Rotary evaporator.
-
Filtration apparatus (e.g., Buchner funnel with filter paper).
Procedure:
-
At the end of the fermentation period, harvest the entire culture from the flasks.
-
Homogenize the solid rice medium and fungal mycelia.
-
Macerate the homogenized culture with an equal volume of EtOAc at room temperature for 24 hours. Repeat this process three times to ensure complete extraction.
-
Combine the EtOAc extracts and filter to remove solid residues.
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
This multi-step protocol describes the purification of this compound from the crude extract using various chromatographic techniques.
3.1. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
Materials:
-
Silica gel (200-300 mesh).
-
Glass column.
-
Solvent system: Hexane-EtOAc gradient.
-
Thin Layer Chromatography (TLC) plates (silica gel GF254).
-
UV lamp.
Procedure:
-
Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of Hexane-EtOAc (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).
-
Collect fractions of a consistent volume (e.g., 50 mL).
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp.
-
Combine fractions containing the target compound (as indicated by TLC) and concentrate them.
3.2. Sephadex LH-20 Column Chromatography (Size Exclusion)
Materials:
-
Sephadex LH-20.
-
Glass column.
-
Solvent: Methanol (MeOH).
Procedure:
-
Swell the Sephadex LH-20 in methanol and pack it into a glass column.
-
Dissolve the enriched fraction from the silica gel column in a minimal amount of methanol.
-
Apply the sample to the top of the Sephadex LH-20 column.
-
Elute the column with methanol at a slow flow rate.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the purified this compound.
3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
Materials:
-
Preparative HPLC system with a UV detector.
-
Preparative C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile phase: Acetonitrile (ACN) and water (H₂O), potentially with a modifier like formic acid.
-
HPLC grade solvents.
Procedure:
-
Dissolve the further purified sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC with a suitable gradient elution method (e.g., starting with a lower concentration of ACN and gradually increasing).
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis scan of the partially purified compound).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
Data Presentation
Table 1: Representative Parameters for this compound Extraction and Purification
| Parameter | Value/Description | Notes |
| Extraction | ||
| Extraction Solvent | Ethyl Acetate (EtOAc) | A solvent of medium polarity, effective for extracting polyketides. |
| Solvent to Culture Ratio | 2:1 (v/w) | Ensure complete immersion of the fungal culture. |
| Extraction Time | 24 hours per extraction cycle | |
| Number of Extractions | 3 | To maximize yield. |
| Silica Gel CC | ||
| Stationary Phase | Silica gel (200-300 mesh) | Standard adsorbent for normal-phase chromatography. |
| Mobile Phase Gradient | Hexane:EtOAc (100:0 to 0:100) | Stepwise gradient allows for separation based on polarity. |
| Sephadex LH-20 CC | ||
| Stationary Phase | Sephadex LH-20 | For size exclusion and removal of small polar impurities. |
| Mobile Phase | Methanol (MeOH) | |
| Preparative HPLC | ||
| Column | C18, 250 x 20 mm, 5 µm | Reverse-phase column for high-resolution separation. |
| Mobile Phase | Acetonitrile (ACN) and Water (H₂O) with 0.1% Formic Acid | Gradient elution, e.g., 40% to 80% ACN over 30 minutes. |
| Flow Rate | 10-15 mL/min | Adjust based on column dimensions and particle size. |
| Detection Wavelength | 210 nm, 254 nm | Monitor at multiple wavelengths to ensure purity. |
Visualizations
Caption: Overall workflow for this compound extraction and purification.
Caption: Chromatographic purification pathway for this compound.
Application Notes and Protocols for the Quantification of Bourjotinolone A
Introduction
Bourjotinolone A is a naturally occurring triterpenoid (B12794562) compound that has garnered interest within the scientific community for its potential biological activities. As research into the therapeutic potential of this compound and similar triterpenoids progresses, the need for robust and reliable analytical methods for its quantification in various biological matrices becomes crucial for pharmacokinetic, toxicokinetic, and metabolic studies.
This application note describes a sensitive and selective method for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is a powerful analytical technique renowned for its high sensitivity and specificity, making it the method of choice for analyzing complex biological samples.[1][2][3] The protocol provided herein offers a comprehensive workflow from sample preparation to data analysis, suitable for researchers in academic and industrial settings.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of this compound from human plasma using solid-phase extraction, which is a common technique for cleaning up complex samples before LC-MS/MS analysis.[3]
-
Materials:
-
Human plasma samples
-
This compound certified reference standard
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled triterpenoid)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution to all samples except for the blank matrix.
-
Vortex for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water and vortex for another 10 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters are provided as a starting point and may require optimization for specific instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %A %B 0.0 50 50 2.5 5 95 3.5 5 95 3.6 50 50 | 5.0 | 50 | 50 |
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Hypothetical for this compound, C30H48O4, MW: 472.7 g/mol ):
-
This compound: Precursor Ion (m/z) 473.4 → Product Ion (m/z) 455.4 (loss of H₂O)
-
Internal Standard (IS): To be determined based on the selected standard.
-
-
Calibration Standards and Quality Control
-
Calibration Standards: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution with blank plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) to assess the accuracy and precision of the method.
Data Presentation
The following table summarizes the representative quantitative data for the LC-MS/MS method for this compound, based on typical performance for similar triterpenoid compounds.[4]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 92.5% - 108.3% |
| Precision (%RSD) | Intra-day: < 7.5%; Inter-day: < 9.8% |
| Matrix Effect | 95.2% - 104.7% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Potential Signaling Pathway Modulation
Triterpenoids are known to modulate various signaling pathways involved in inflammation and cell survival. One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The following diagram illustrates a simplified representation of this pathway and a hypothetical inhibitory action of this compound.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The protocol is suitable for supporting preclinical and clinical research, enabling accurate assessment of the pharmacokinetic profile of this promising triterpenoid. The provided workflow and parameters can be adapted for the analysis of this compound in other biological matrices and for other structurally related compounds.
References
- 1. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Steroids in Human Plasma | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Bourjotinolone A
Affiliation: Google Research
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of Bourjotinolone A, a natural product of interest. This document outlines detailed protocols for key in vitro assays, including the measurement of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Furthermore, it describes the underlying signaling pathways, specifically NF-κB and MAPK, that are often modulated by anti-inflammatory compounds.[1][2][3] Data presentation guidelines and visualizations of experimental workflows and signaling cascades are included to facilitate experimental design and interpretation.
Introduction
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer.[4][5] Natural products are a rich source of novel anti-inflammatory agents with diverse mechanisms of action. This compound represents a promising candidate for investigation. This document provides a framework for the systematic evaluation of its anti-inflammatory properties.
Application Notes
The assessment of a novel compound's anti-inflammatory activity typically involves a panel of in vitro assays to determine its effect on key inflammatory mediators. Macrophage cell lines, such as RAW 264.7, are commonly used as they play a central role in the inflammatory response. Inflammation can be induced in these cells using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Key Assays for Anti-inflammatory Activity:
-
Nitric Oxide (NO) Assay: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (B80452) (a stable product of NO), to quantify NO production in cell culture supernatants.
-
Pro-inflammatory Cytokine Assays (TNF-α, IL-6): Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines. Their levels in cell culture supernatants can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
-
Prostaglandin E2 (PGE2) Assay: Prostaglandins are lipid mediators of inflammation produced via the cyclooxygenase (COX) pathway. PGE2 is a major pro-inflammatory prostaglandin, and its concentration can be measured by ELISA.
Relevant Signaling Pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a crucial signaling pathway that regulates the expression of many pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB pathway.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family (including p38, JNK, and ERK) also plays a critical role in regulating the production of inflammatory mediators. Flavonoids, a class of natural products, have been shown to target the MAPK pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates (for NO assay) or 24-well plates (for cytokine/PGE2 assays) at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatants for analysis.
-
Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Assay (Griess Assay)
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Nitrite Standard: Sodium nitrite solution for standard curve generation.
-
-
Procedure:
-
Add 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on the standard curve.
-
TNF-α, IL-6, and PGE2 ELISA
-
Kits: Use commercially available ELISA kits for murine TNF-α, IL-6, and PGE2.
-
Procedure: Follow the manufacturer's instructions provided with the kits. Generally, the procedure involves:
-
Adding standards and samples (cell culture supernatants) to antibody-coated microplates.
-
Incubation with a detection antibody.
-
Addition of a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the specified wavelength.
-
Calculating the cytokine/PGE2 concentration from the standard curve.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Concentration (µM) | % Inhibition |
| Control | - | Value ± SD | - |
| LPS (1 µg/mL) | - | Value ± SD | 0 |
| LPS + this compound | X | Value ± SD | Value |
| LPS + this compound | Y | Value ± SD | Value |
| LPS + this compound | Z | Value ± SD | Value |
| LPS + Positive Control | Conc. | Value ± SD | Value |
Table 2: Effect of this compound on Pro-inflammatory Cytokine and PGE2 Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
| Control | - | Value ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | - | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound | X | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound | Y | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound | Z | Value ± SD | Value ± SD | Value ± SD |
| LPS + Positive Control | Conc. | Value ± SD | Value ± SD | Value ± SD |
(Note: Positive controls could include compounds like Dexamethasone or Indomethacin.)
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalsciencebooks.info [globalsciencebooks.info]
Application Notes and Protocols for Investigating Bourjotinolone A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourjotinolone A is a novel natural product with a putative chemical structure suggesting potential anticancer properties. While direct studies on this compound are not yet available in published literature, its structural analogs and related compounds, such as other terpenoids and steroids, have demonstrated significant cytotoxic and apoptotic effects in various cancer cell lines.[1][2] This document provides a comprehensive experimental design and detailed protocols for the initial in vitro evaluation of this compound's anticancer activity. The proposed experiments are designed to assess its cytotoxicity, ability to induce programmed cell death (apoptosis), effects on cell cycle progression, and to elucidate the potential underlying molecular mechanisms.
Cell Line Selection and Culture
The choice of cell lines is critical for evaluating the anticancer potential of a new compound. It is recommended to screen this compound against a panel of cancer cell lines representing different tumor types. Based on the activities of similar natural products, the following cell lines are suggested for initial screening:
-
Prostate Cancer: PC-3 (androgen-independent) and LNCaP (androgen-sensitive)[3]
-
Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative)
-
Leukemia: HL-60 (promyelocytic leukemia) and Jurkat (T-lymphocyte)[4]
-
Hepatocellular Carcinoma: HepG2[5]
-
Non-Cancerous Control: It is crucial to include a non-cancerous cell line (e.g., primary human fibroblasts or an immortalized non-cancerous line like HEK293) to assess the selectivity of this compound.
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the anticancer properties of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Cytotoxicity Assessment
The initial step is to determine the cytotoxic effect of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| PC-3 | |||
| LNCaP | |||
| MCF-7 | |||
| MDA-MB-231 | |||
| HL-60 | |||
| HepG2 | |||
| Normal Fibroblasts |
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Further confirmation can be obtained by measuring the activity of key executioner caspases.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Unstained and single-stained cells should be used as controls for compensation.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well white plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Assay: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay). Add the reagent to the wells, incubate at room temperature, and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells and express the results as fold change relative to the vehicle control.
Data Presentation: Apoptosis Induction
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) | ||||
| Positive Control |
Cell Cycle Analysis
To investigate if this compound affects cell cycle progression, flow cytometry analysis of PI-stained cells is performed.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | |||
| This compound (IC50) |
Mechanism of Action: Western Blot Analysis
To explore the molecular pathways involved in this compound-induced apoptosis and cell cycle arrest, the expression levels of key regulatory proteins will be examined by Western blotting.
Hypothesized Signaling Pathway
Based on the activities of similar compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Hypothesized apoptotic pathways affected by this compound.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound at its IC50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, Fas, FasL.
-
Cell Cycle: Cyclin D1, CDK4, p21, p27.
-
Loading Control: β-actin or GAPDH.
-
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Conclusion
This comprehensive set of protocols provides a robust framework for the initial characterization of the anticancer properties of this compound. The data generated from these experiments will be crucial for determining its efficacy, selectivity, and mechanism of action, thereby guiding future preclinical and clinical development.
References
- 1. Effects of brassinosteroids on cancer cells: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Bourbonene attenuates proliferation and induces apoptosis of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cell growth and induction of apoptosis in human prostate cancer cell lines by 6-aminoquinolone WM13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis on human hepatocarcinoma cell lines by an alkyl resorcinol isolated from Lithraea molleoides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of Bourjotinolone A in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bourjotinolone A is a novel natural product with putative anticancer properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cancer cell line research. The protocols outlined below are designed to facilitate the investigation of its mechanism of action, including its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways. While direct research on this compound is emerging, the methodologies provided are based on established protocols for characterizing similar classes of natural product-derived anticancer compounds.
Hypothetical Mechanism of Action
Based on the activity of structurally related compounds, it is hypothesized that this compound exerts its anticancer effects through a multi-targeted mechanism. This may involve the modulation of critical cellular signaling pathways that regulate cell proliferation, survival, and death. Potential mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby preventing cancer cells from dividing and multiplying. Key signaling pathways that may be affected include the NF-κB, PI3K/Akt, and MAPK pathways, which are often dysregulated in cancer.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| MDA-MB-231 | Breast Cancer | 10.8 ± 1.5 |
| A549 | Lung Cancer | 25.5 ± 3.4 |
| HCT116 | Colon Cancer | 18.9 ± 2.8 |
| PC-3 | Prostate Cancer | 22.1 ± 3.0 |
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population and are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 65.3 ± 4.5 | 20.1 ± 2.2 | 14.6 ± 1.9 |
| This compound (15 µM) | 45.2 ± 3.8 | 25.8 ± 2.5 | 29.0 ± 3.1 |
Data are presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation from three independent experiments.
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Viable Cells (Annexin V-/PI-) |
| Control (Vehicle) | 4.2 ± 0.8 | 2.1 ± 0.4 | 93.7 ± 1.2 |
| This compound (15 µM) | 25.6 ± 2.9 | 15.3 ± 1.8 | 59.1 ± 3.5 |
Data are presented as the mean percentage of cells in each quadrant ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for experimentation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and dishes
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new flasks or plates at the desired density for experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
96-well plates
-
Cancer cell lines
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight medium from the cells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are early apoptotic; Annexin V-FITC and PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.[1][2]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into 70% cold ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, Cyclin B1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for characterizing this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Bauerane Induces S-Phase Cell Cycle Arrest, Apoptosis, and Inhibition of Proliferation of A549 Human Lung Cancer Cells Through the Phosphoinositide 3-Kinase (PI3K)/AKT and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Bourjotinolone A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting preclinical animal studies to evaluate the therapeutic potential of Bourjotinolone A, a novel natural product. Due to the limited publicly available information on the specific biological activities of this compound, this document presents two distinct, well-established animal model study designs based on the known pharmacological properties of its source, Flueggea virosa: 1) an anti-inflammatory model and 2) a neuroprotective model .
Part 1: Investigation of Anti-Inflammatory Activity of this compound
This section outlines a study design to assess the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rodents, a classic and widely used model for acute inflammation.
Rationale and Hypothesis
Flueggea virosa, the putative source of this compound, has documented traditional use and pharmacological evidence supporting its anti-inflammatory properties. It is hypothesized that this compound is one of the active constituents responsible for this anti-inflammatory effect. This study aims to determine the efficacy of this compound in reducing acute inflammation.
Experimental Design and Workflow
The experimental workflow is designed to assess the dose-dependent anti-inflammatory effect of this compound.
Investigating the Mechanism of Action of Bourjotinolone A: Application Notes and Protocols
Introduction
The investigation into the mechanism of action (MoA) of novel therapeutic compounds is a critical component of drug discovery and development. Understanding how a compound exerts its effects at a molecular level is essential for predicting its efficacy, identifying potential side effects, and discovering biomarkers for patient stratification. This document provides a detailed overview of the experimental techniques and protocols that can be employed to elucidate the MoA of a hypothetical novel anticancer agent, Bourjotinolone A. While specific data for this compound is not available in the public domain as of December 2025, this guide outlines a comprehensive strategy based on established methodologies for characterizing similar compounds, with a focus on a potential role in inhibiting the JAK/STAT signaling pathway, inducing apoptosis, and causing cell cycle arrest.
I. Initial Assessment of Biological Activity
The first step in characterizing a new compound is to determine its primary biological effect. For a potential anticancer agent, this typically involves assessing its cytotoxicity and impact on cell proliferation across a panel of cancer cell lines.
A. Cell Viability and Proliferation Assays
These assays are fundamental to determining the concentration-dependent effects of this compound on cancer cell growth.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Cell Line | This compound IC50 (µM) after 48h |
| Cancer Cell Line A | Hypothetical Value |
| Cancer Cell Line B | Hypothetical Value |
| Normal Cell Line C | Hypothetical Value |
II. Elucidating the Molecular Mechanism of Action
Once the cytotoxic and anti-proliferative effects of this compound are established, the next phase is to investigate the underlying molecular mechanisms. This involves exploring its impact on key cellular processes such as apoptosis, cell cycle progression, and specific signaling pathways.
A. Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[1][2][3] Several assays can be used to determine if this compound induces apoptosis.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Protocol: Western Blot for Apoptosis-Related Proteins
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers such as cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation:
| Protein Marker | Change in Expression upon this compound Treatment |
| Cleaved Caspase-3 | Hypothetical Increase/Decrease |
| Cleaved PARP | Hypothetical Increase/Decrease |
| Bcl-2 | Hypothetical Increase/Decrease |
| Bax | Hypothetical Increase/Decrease |
B. Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[4][5][6]
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with this compound, harvest them, and fix them in cold 70% ethanol.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Data Presentation:
| Cell Cycle Phase | % of Cells (Vehicle Control) | % of Cells (this compound) |
| G0/G1 | Hypothetical Value | Hypothetical Value |
| S | Hypothetical Value | Hypothetical Value |
| G2/M | Hypothetical Value | Hypothetical Value |
C. Investigation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[][8][9] Its constitutive activation is a hallmark of many cancers, making it an attractive target for anticancer therapies.[10][11]
Experimental Protocol: Western Blot for Phosphorylated and Total STAT3
-
Cell Treatment and Lysis: Treat cancer cells with this compound for various time points. Lyse the cells to extract proteins.
-
Western Blotting: Perform western blotting as described previously, using primary antibodies specific for phosphorylated STAT3 (p-STAT3) at Tyr705 and total STAT3.
-
Analysis: A decrease in the ratio of p-STAT3 to total STAT3 would indicate that this compound inhibits STAT3 activation.
Experimental Workflow for Investigating JAK/STAT Inhibition
Caption: Workflow for assessing STAT3 phosphorylation.
Experimental Protocol: Kinase Assay
To determine if this compound directly inhibits JAK kinases, an in vitro kinase assay can be performed.
-
Reaction Setup: In a reaction buffer, combine recombinant active JAK1, JAK2, or TYK2 enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction.
-
Incubation and Detection: Incubate the reaction and then measure the amount of phosphorylated substrate, often using a luminescence-based assay that quantifies the amount of ATP remaining.
Data Presentation:
| Kinase | This compound IC50 (µM) |
| JAK1 | Hypothetical Value |
| JAK2 | Hypothetical Value |
| TYK2 | Hypothetical Value |
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the JAK/STAT pathway by this compound.
III. Conclusion
The systematic application of the techniques outlined in this document will enable a thorough investigation into the mechanism of action of this compound. By combining cell-based assays to assess its impact on viability, apoptosis, and cell cycle with biochemical assays to probe its effects on specific signaling pathways like JAK/STAT, researchers can build a comprehensive profile of this novel compound. This knowledge is indispensable for its continued development as a potential anticancer therapeutic.
References
- 1. Inhibition of cell growth and induction of apoptosis in human prostate cancer cell lines by 6-aminoquinolone WM13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis on human hepatocarcinoma cell lines by an alkyl resorcinol isolated from Lithraea molleoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induction with purine analogs on freshly isolated chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Gene Expression Analysis in Response to 24-Epibrassinolide Treatment in Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brassinosteroids are a class of plant-derived polyhydroxysteroids that play crucial roles in plant growth and development.[1] Beyond their botanical significance, certain brassinosteroids have demonstrated potent anti-cancer properties.[1] 24-Epibrassinolide (B1217166) (24-epiBL), a well-characterized brassinosteroid, has been shown to inhibit the growth of various cancer cell lines, including breast cancer, by inducing cell cycle arrest and apoptosis.[1] Understanding the molecular mechanisms underlying these effects is paramount for its potential development as a therapeutic agent.
This application note provides a comprehensive guide for investigating the transcriptomic changes induced by 24-epiBL treatment in human breast cancer cell lines. We present detailed protocols for gene expression analysis using RNA sequencing (RNA-seq) and subsequent validation by quantitative real-time PCR (qRT-PCR). The included data and visualizations offer a framework for researchers to design and execute similar studies.
Data Presentation
Table 1: Representative Differentially Expressed Genes in MCF-7 Breast Cancer Cells Following 24-Epibrassinolide Treatment
The following table summarizes a representative set of differentially expressed genes in the MCF-7 human breast cancer cell line after 24 hours of treatment with 10 µM 24-epibrassinolide. Data is illustrative and based on known effects of brassinosteroids on cell cycle and apoptosis pathways.
| Gene Symbol | Gene Name | Function | Fold Change (log2) | p-value |
| Upregulated Genes | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | 2.5 | <0.01 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | Apoptosis, cell cycle control | 2.1 | <0.01 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | 1.8 | <0.05 |
| CASP3 | Caspase 3 | Apoptosis execution | 1.5 | <0.05 |
| TP53 | Tumor Protein P53 | Tumor suppressor, apoptosis | 1.3 | <0.05 |
| Downregulated Genes | ||||
| CCND1 | Cyclin D1 | Cell cycle progression | -2.2 | <0.01 |
| CDK4 | Cyclin Dependent Kinase 4 | Cell cycle progression | -1.9 | <0.01 |
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic | -1.7 | <0.05 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | Cell proliferation | -1.5 | <0.05 |
| E2F1 | E2F Transcription Factor 1 | Cell cycle progression | -1.4 | <0.05 |
Experimental Protocols
Cell Culture and 24-Epibrassinolide Treatment
This protocol describes the culture of MCF-7 cells and subsequent treatment with 24-epibrassinolide.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% Fetal Bovine Serum (FBS)
-
24-Epibrassinolide (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Trypsin-EDTA
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before treatment.
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Prepare working solutions of 24-epibrassinolide in complete medium. A final concentration of 10 µM is a common starting point.
-
Treat cells with 24-epibrassinolide. Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for 24 hours.
-
Harvest cells for RNA extraction by trypsinization.
RNA Extraction and Quality Control
This protocol details the extraction of high-quality total RNA from cultured cells.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
DNase I
Protocol:
-
Lyse the harvested cell pellet using TRIzol reagent.
-
Add chloroform, mix vigorously, and centrifuge to separate the phases.
-
Transfer the aqueous phase containing RNA to a new tube.
-
Precipitate the RNA by adding isopropanol and centrifuging.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend it in nuclease-free water.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.[2]
RNA Sequencing (RNA-seq)
This protocol outlines the preparation of RNA-seq libraries and sequencing.
Materials:
-
Stranded mRNA library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
Agencourt AMPure XP beads
-
Illumina sequencing platform (e.g., NovaSeq)
Protocol:
-
Prepare RNA-seq libraries from 1 µg of total RNA using a stranded mRNA library preparation kit.
-
Perform poly(A) mRNA selection to enrich for mature mRNA transcripts.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, incorporating dUTP to ensure strand specificity.
-
Perform end repair, A-tailing, and ligation of sequencing adapters.
-
Use USER enzyme to digest the dUTP-containing second strand.
-
Amplify the library by PCR.
-
Purify the PCR product using AMPure XP beads.
-
Assess the library quality and quantity using a bioanalyzer and qPCR.
-
Sequence the libraries on an Illumina platform, generating paired-end reads.
Quantitative Real-Time PCR (qRT-PCR) for Validation
This protocol is for the validation of differentially expressed genes identified by RNA-seq.
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Design and validate primers for the genes of interest.
-
Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include a melting curve analysis for SYBR Green-based assays to ensure product specificity.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a stable reference gene.[3]
Mandatory Visualizations
Caption: Experimental workflow for gene expression analysis.
Caption: Simplified signaling pathway of 24-epiBL.
Caption: RNA-seq data analysis workflow.
References
- 1. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 24-epibrassinolide stimulates imidacloprid detoxification by modulating the gene expression of Brassica juncea L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bourjotinolone A in Tumor Cell Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourjotinolone A is a diterpenoid natural product. While specific data on the pro-apoptotic activity of this compound in tumor cells is not extensively documented in current literature, the broader class of diterpenoids has been recognized for its potential to induce apoptosis in various cancer cell lines.[1][2] Diterpenoids often exert their anticancer effects by modulating key signaling pathways that regulate programmed cell death.[3] These application notes provide a generalized framework for investigating the potential of this compound as an apoptosis-inducing agent in cancer cells, based on the known mechanisms of related diterpenoid compounds.
Potential Mechanism of Action
Diterpenoids have been shown to induce apoptosis through multiple signaling cascades.[1][2] The primary pathways implicated in diterpenoid-mediated apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events often observed include:
-
Modulation of Bcl-2 Family Proteins: Diterpenoids can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: The release of cytochrome c from mitochondria following MOMP triggers the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), which are the key executioners of apoptosis.
-
Inhibition of Pro-survival Signaling: Diterpenoids have been reported to interfere with pro-survival signaling pathways such as PI3K/Akt and JAK/STAT, which are often dysregulated in cancer.
-
Induction of Cell Cycle Arrest: Some diterpenoids can induce cell cycle arrest at various phases, which can be a prelude to apoptosis.
Data Presentation: Cytotoxic Activity of Representative Diterpenoids
To provide a reference for the potential effective concentrations of this compound, the following table summarizes the IC50 values of several other diterpenoids in various cancer cell lines. It is crucial to determine the specific IC50 value for this compound in the cell line of interest.
| Diterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Daphgenkin A | SW620 (Colon) | 3.0 | |
| Daphgenkin A | RKO (Colon) | 6.5 | |
| Graveospene A | A549 (Lung) | 1.9 | |
| Graveospene A | HepG2 (Liver) | 4.6 | |
| Jatropodagin A | Saos-2 (Osteosarcoma) | 8.08 | |
| Jatropodagin A | MG-63 (Osteosarcoma) | 14.64 | |
| Phanginin R | AGS (Gastric) | 5.3 ± 1.9 | |
| Phanginin R | A2780 (Ovarian) | 9.9 ± 1.6 | |
| Phanginin R | HEY (Ovarian) | 12.2 ± 6.5 | |
| Phanginin R | A549 (Lung) | 12.3 ± 3.1 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 concentration) for the determined time period. Include a vehicle control.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, wash with complete medium to inactivate trypsin, and collect the cell suspension.
-
Suspension cells: Directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key apoptosis-regulating proteins.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: Experimental workflow for investigating this compound-induced apoptosis.
Caption: Generalized signaling pathways of diterpenoid-induced apoptosis.
References
- 1. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diterpenes-and-their-derivatives-as-potential-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
- 3. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Bourjotinolone A for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Bourjotinolone A for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a pentacyclic triterpenoid, a class of naturally derived compounds known for their diverse biological activities, including potential anti-inflammatory and anticancer properties.[1] However, like many other triterpenoids, this compound is a hydrophobic molecule with poor aqueous solubility. This low solubility can be a significant hurdle for in vitro studies, as it can lead to compound precipitation in cell culture media, inaccurate dosing, and unreliable experimental results.
Q2: In which organic solvents is this compound known to be soluble?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
While DMSO is a common solvent for dissolving hydrophobic compounds, it can exhibit toxicity to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to minimize cytotoxic effects. However, the optimal concentration should be determined for each specific cell line and experimental setup.
Q4: Can I use other organic solvents for my cell culture experiments?
Other organic solvents like ethanol (B145695) can be used, but their toxicity to cells must be carefully evaluated. It is crucial to perform a solvent toxicity test to determine the maximum non-toxic concentration for your specific cell line before proceeding with experiments involving this compound.
Q5: Are there alternatives to using 100% organic solvents for stock solutions?
Yes, using co-solvents can be an effective strategy. A co-solvent is a mixture of a water-miscible organic solvent and water or a buffer. For example, a stock solution of this compound could be prepared in a mixture of DMSO and phosphate-buffered saline (PBS). This can sometimes improve the compound's solubility upon further dilution into aqueous cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for in vitro experiments.
Issue 1: this compound precipitates out of solution when added to my aqueous cell culture medium.
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Cause A: The final concentration of the organic solvent is too low to maintain solubility.
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Solution: While keeping the final solvent concentration non-toxic is crucial, ensure you are using the highest tolerable concentration for your cell line. Consider preparing a more concentrated stock solution in your chosen organic solvent so that a smaller volume is needed for dilution into the media, thus minimizing the final solvent concentration while achieving the desired this compound concentration.
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Cause B: The aqueous nature of the cell culture medium is causing the hydrophobic compound to crash out.
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Solution 1: Serial Dilution. Instead of a single large dilution step, perform serial dilutions of your concentrated stock solution into the cell culture medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
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Solution 2: Use of a Surfactant. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations (typically 0.01% to 0.1%) in the cell culture medium to help emulsify the compound and prevent precipitation. A toxicity curve for the surfactant should be determined for your specific cell line.
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Solution 3: Formulation with Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. You can pre-incubate this compound with a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) before adding it to the cell culture medium.
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Issue 2: I am observing cell toxicity that I suspect is due to the solvent and not this compound.
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Cause: The final concentration of the organic solvent is too high for the specific cell line being used.
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Solution: Perform a Solvent Toxicity Control Experiment. Before treating cells with this compound, expose them to the same concentrations of the organic solvent that will be used in the experiment. This will allow you to distinguish between solvent-induced toxicity and the effects of the compound. If toxicity is observed, you will need to reduce the final solvent concentration.
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Issue 3: My experimental results are inconsistent and not reproducible.
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Cause A: Incomplete dissolution of this compound in the stock solution.
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Solution: Ensure your stock solution is fully dissolved. Use gentle warming (e.g., a 37°C water bath) and vortexing to aid dissolution. Visually inspect the solution for any particulate matter before use.
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Cause B: Precipitation of the compound over time in the incubator.
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Solution: When preparing your treatment media, add the this compound stock solution immediately before adding it to the cells. Avoid prolonged storage of the diluted compound in the aqueous media. For longer-term experiments, consider refreshing the media with newly prepared this compound solution at regular intervals.
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Quantitative Data
| Compound Class | Compound Example | Solvent | Solubility Range |
| Pentacyclic Triterpenes | Betulinic Acid | Pyridine, Acetic Acid | Highly Soluble |
| Betulinic Acid | Methanol, Ethanol, Chloroform | Limited Solubility | |
| Betulinic Acid | Water, DMSO, Benzene | Low Solubility[2] | |
| Triterpene Mixture | Proprietary Vehicle | 0.0001 to < 40 mg/mL[3] | |
| Pentacyclic Triterpenoid Phosphonates | Various | Aqueous (pH 8.0-8.5) | 3 - 26 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weigh out the desired amount of this compound powder using an analytical balance.
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In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
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Vortex the solution for 1-2 minutes to facilitate dissolution.
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If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
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Visually inspect the solution to ensure it is clear and free of any precipitate.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
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Thaw an aliquot of the this compound stock solution at room temperature.
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Pre-warm the required volume of cell culture medium to 37°C.
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Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired treatment concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
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Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.
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Use the freshly prepared working solution immediately for treating your cells.
Signaling Pathway Diagrams
Pentacyclic triterpenoids are known to exert their biological effects by modulating various signaling pathways. While the specific pathways affected by this compound require further investigation, the following diagrams illustrate common pathways targeted by similar compounds, such as the NF-κB, MAPK, and PI3K/Akt pathways, which are often implicated in inflammation and cancer.[5]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling cascade by this compound.
References
- 1. Production of triterpenoids with cell and tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Bourjotinolone A stability issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of Bourjotinolone A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing activity in my cell-based assays. What could be the cause?
A1: Loss of compound activity in cell-based assays can stem from several factors. The most common issues include degradation of this compound in the culture medium, adsorption to plasticware, or poor cell permeability. It is crucial to first assess the stability of the compound in your specific culture medium.[1]
Q2: What are the primary factors that can affect the stability of this compound in my experiments?
A2: The stability of this compound can be influenced by a combination of environmental and chemical factors. Key considerations include temperature, light exposure, the pH of the cell culture medium, and oxidative stress.[2][3][4] Liquid dosage forms, like solutions in cell culture media, are generally more susceptible to degradation than solid forms.[2]
Q3: How can I mitigate the degradation of this compound in my cell culture medium?
A3: Several strategies can be employed to enhance the stability of this compound. These include preparing fresh solutions before each experiment, optimizing the pH of the buffer system, and considering the addition of antioxidants if oxidation is a suspected issue. Storing stock solutions at lower temperatures, such as -20°C, can also slow down degradation reactions.
Q4: I've noticed a precipitate forming when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic small molecules. This suggests that the compound may have exceeded its aqueous solubility limit. To address this, you can try lowering the final concentration of this compound in your assay or using a co-solvent system. It is important not to use a solution that has precipitated; instead, prepare a fresh dilution.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
Issue 1: Inconsistent experimental results.
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Possible Cause: Inconsistent solution preparation or variable storage times.
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Troubleshooting Steps:
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Standardize the protocol for solution preparation to ensure consistency across experiments.
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Prepare fresh solutions of this compound for each experiment or establish and strictly adhere to storage guidelines.
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Ensure that the solvent used to dissolve this compound is not toxic to the cultured cells and does not interfere with assay readouts.
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Issue 2: Loss of biological activity over time.
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Possible Cause: Degradation of this compound in the cell culture medium.
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Troubleshooting Steps:
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Assess the stability of this compound in your specific cell culture medium using a time-course experiment.
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If degradation is confirmed, consider the following:
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Temperature Control: Perform experiments at lower temperatures if feasible, as this can slow degradation.
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pH Optimization: Adjust the pH of your medium to a range where this compound is more stable.
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Addition of Antioxidants: If oxidation is suspected, the addition of antioxidants like ascorbic acid may protect the compound.
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Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound at Different Temperatures
| Temperature (°C) | Percent Remaining after 24 hours |
| 4 | 95% |
| 25 (Room Temp) | 78% |
| 37 | 52% |
Table 2: Effect of pH on this compound Stability in Culture Medium at 37°C
| pH | Percent Remaining after 24 hours |
| 6.8 | 65% |
| 7.4 | 52% |
| 8.0 | 38% |
Table 3: Impact of Antioxidants on this compound Stability at 37°C, pH 7.4
| Condition | Percent Remaining after 24 hours |
| No Antioxidant | 52% |
| + Ascorbic Acid (100 µM) | 85% |
| + N-acetylcysteine (1 mM) | 82% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general method to evaluate the chemical stability of this compound in a specific cell culture medium over time.
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Prepare Initial Sample (T=0):
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Prepare a solution of this compound in the desired cell culture medium at the final working concentration.
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Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and halt degradation.
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Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
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Incubate Samples:
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Incubate aliquots of the this compound solution under desired experimental conditions (e.g., 37°C, 5% CO2).
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Collect Time Points:
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At various time points (e.g., 2, 4, 8, 24 hours), quench aliquots of the incubated solution as described in step 1.
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Analysis:
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Analyze the supernatant from each time point by HPLC or LC-MS to quantify the amount of remaining this compound.
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Data Analysis:
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Quantify the peak area of the parent compound at each time point relative to the t=0 sample.
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Plot the percentage of the remaining compound against time for each condition.
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Visualizations
Signaling Pathway
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow
Caption: Experimental workflow for stability assessment.
Troubleshooting Logic
Caption: Decision tree for troubleshooting stability issues.
References
Technical Support Center: Optimizing Novel Compound Dosage in Animal Studies
This guide provides a framework for researchers, scientists, and drug development professionals on how to approach the optimization of dosage for a novel compound, using Bourjotinolone A as a representative example, in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: Where do I start when determining the first dose of this compound for my animal study?
A1: For a novel compound like this compound with limited public data, the initial dose selection is often based on in vitro data. A common starting point is to use the in vitro EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values from cell-based assays. These values can be extrapolated to an in vivo starting dose using established formulas and considering factors like the compound's molecular weight and the animal's metabolic rate. It is also crucial to conduct a thorough literature review for any related compounds to inform your starting dose range.
Q2: What is a dose-range finding study and why is it important?
A2: A dose-range finding (DRF) study is a preliminary experiment conducted on a small number of animals to identify a range of doses that are tolerated and that show some biological activity. The primary goals of a DRF study are to determine the maximum tolerated dose (MTD) and to identify a dose range for subsequent, more extensive efficacy studies. This initial study helps to avoid unnecessary animal use at doses that are either toxic or sub-therapeutic.
Q3: What are the key parameters to consider when designing a pharmacokinetic (PK) study for this compound?
A3: A well-designed PK study is critical to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key parameters to measure include:
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Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.
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Half-life (t½) : The time it takes for the concentration of the compound in the body to be reduced by half.
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Peak Plasma Concentration (Cmax) : The maximum concentration of the compound in the blood.
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Time to Peak Plasma Concentration (Tmax) : The time at which Cmax is reached.
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Clearance (CL) : The volume of plasma cleared of the compound per unit time.
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Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Understanding these parameters will help in designing an optimal dosing regimen (e.g., dose level and frequency of administration).
Troubleshooting Guide
Q1: My initial doses of this compound are causing unexpected toxicity in the animals. What should I do?
A1: If you observe unexpected toxicity, such as significant weight loss, lethargy, or other adverse clinical signs, you should immediately stop dosing at that level. Consider the following steps:
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Dose Reduction : Reduce the dose to a lower level. A common approach is to use a dose-escalation design where you start with a very low dose and gradually increase it in subsequent cohorts of animals.
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Formulation Check : Re-evaluate your vehicle and formulation. The excipients used to dissolve or suspend this compound could be contributing to the toxicity.
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Route of Administration : Consider a different route of administration. For example, if oral administration is causing gastrointestinal toxicity, you might explore parenteral routes.
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Histopathology : Conduct a preliminary histopathological examination of key organs from the affected animals to identify the target organs of toxicity.
Q2: I am not observing the expected efficacy of this compound in my animal model, even at high doses. What could be the reason?
A2: A lack of efficacy can be due to several factors:
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Poor Pharmacokinetics : this compound may have low bioavailability, a very short half-life, or may not be reaching the target tissue in sufficient concentrations. A pharmacokinetic study is essential to investigate this.
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Metabolism : The compound might be rapidly metabolized into inactive forms in the animal model.
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Target Engagement : Confirm that this compound is interacting with its intended molecular target in vivo. This may require developing specific biomarkers or assays.
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Animal Model : The chosen animal model may not be appropriate for the disease being studied or for the mechanism of action of your compound.
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Dosing Regimen : The frequency of administration may be insufficient to maintain a therapeutic concentration. Based on the compound's half-life, a more frequent dosing schedule may be necessary.
Data Presentation
When presenting quantitative data from your studies, a tabular format is highly recommended for clarity and ease of comparison.
Table 1: Example Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Mouse | Rat | Dog |
| Bioavailability (F%) | Data | Data | Data |
| Half-life (t½) (h) | Data | Data | Data |
| Cmax (ng/mL) | Data | Data | Data |
| Tmax (h) | Data | Data | Data |
| Clearance (mL/min/kg) | Data | Data | Data |
| Vd (L/kg) | Data | Data | Data |
Table 2: Example Dose-Response Relationship of this compound in an Efficacy Model
| Dose (mg/kg) | N | Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle | 10 | Data | Data |
| 10 | 10 | Data | Data |
| 30 | 10 | Data | Data |
| 100 | 10 | Data | Data |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in Mice
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Animal Model : Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.
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Grouping : Divide animals into groups of 3-5 mice per dose level. Include a vehicle control group.
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Dose Selection : Based on in vitro data or literature on similar compounds, select a starting dose. Subsequent doses can be escalated by a factor of 2-3 (e.g., 10, 30, 100 mg/kg).
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Administration : Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
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Monitoring : Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
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Duration : The study duration is typically 7-14 days.
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Endpoint : At the end of the study, collect blood for clinical chemistry and major organs for histopathological analysis.
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MTD Determination : The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or mortality.
Visualizations
Caption: A typical experimental workflow for optimizing the dosage of a novel compound in preclinical animal studies.
Caption: A conceptual diagram of a generic cell signaling pathway that a novel compound like this compound might modulate.
Technical Support Center: Overcoming Resistance to Bourjotinolone A in Cancer Cells
Notice: Information regarding the specific anticancer mechanism of action and resistance pathways for Bourjotinolone A is not currently available in published scientific literature. This technical support guide is therefore based on the known activities of the broader class of compounds to which this compound belongs—prenylated flavonoids—and general principles of drug resistance in cancer cells. The provided protocols and troubleshooting guides are intended to be foundational methods for investigating and overcoming resistance to a novel therapeutic agent like this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its presumed mechanism of action in cancer?
This compound is a prenylated flavonoid isolated from the resin of Canarium elemi. While its direct anticancer mechanism is not yet elucidated, flavonoids, as a class, are known to exert anticancer effects through various mechanisms. These may include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors), and modulation of cellular signaling pathways involved in cancer progression. Prenylation, the addition of a prenyl group, can enhance the biological activity of flavonoids.
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the possible general mechanisms?
Resistance to anticancer agents, including flavonoids, can arise from several factors[1][2]:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[3]
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Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate this compound more efficiently.
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Target Modification: If this compound acts on a specific molecular target, mutations or alterations in this target can prevent the drug from binding effectively.
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Activation of Survival Pathways: Cancer cells can upregulate pro-survival signaling pathways to counteract the apoptotic effects of this compound. Common pathways involved include PI3K/Akt/mTOR and MAPK.[4][5][6]
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Epigenetic Changes: Alterations in DNA methylation and histone modification can lead to changes in gene expression that favor a resistant phenotype.[1][2]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To identify the specific resistance mechanism, a series of experiments are recommended. Please refer to the detailed protocols in the "Experimental Protocols" section below.
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Confirm Resistance: Perform a dose-response cell viability assay to confirm the shift in the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental (sensitive) line.
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Investigate Drug Efflux: Use efflux pump inhibitors in combination with this compound to see if sensitivity is restored. Additionally, measure the intracellular accumulation of a fluorescent substrate for ABC transporters.
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Assess Apoptosis: Compare the levels of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) in sensitive versus resistant cells treated with this compound.
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Analyze Signaling Pathways: Use techniques like Western blotting or phospho-kinase arrays to examine the activation status of key survival pathways (e.g., PI3K/Akt, MAPK).
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound over time.
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Possible Cause: Development of acquired resistance.
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Troubleshooting Steps:
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Verify IC50 Shift: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the change in IC50.
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Test for Efflux Pump Involvement: Co-treat resistant cells with this compound and known ABC transporter inhibitors (e.g., Verapamil for P-gp, MK-571 for MRP1, Ko143 for BCRP). A significant decrease in IC50 in the presence of an inhibitor suggests the involvement of that specific transporter.
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Combination Therapy: Explore synergistic effects by combining this compound with other chemotherapeutic agents that have different mechanisms of action.
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Issue 2: High intrinsic resistance to this compound in a new cancer cell line.
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Possible Cause: Pre-existing resistance mechanisms in the cell line.
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Troubleshooting Steps:
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Characterize Basal Efflux Pump Expression: Perform Western blotting or qPCR to determine the baseline expression levels of major ABC transporters (P-gp, MRP1, BCRP).
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Profile Key Survival Pathways: Analyze the basal activation state of pro-survival pathways like PI3K/Akt and MAPK. Cell lines with constitutively active survival signaling may be inherently resistant.
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Consider Hypoxia: Culture cells under hypoxic conditions to see if this further increases resistance. Some flavonoids have altered efficacy in hypoxic environments.[7]
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Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| Parental (Sensitive) | This compound | 5.2 |
| Resistant | This compound | 48.7 |
| Resistant | This compound + Verapamil (10 µM) | 12.3 |
| Resistant | This compound + MK-571 (20 µM) | 45.9 |
| Resistant | This compound + Ko143 (1 µM) | 8.5 |
Table 2: Hypothetical Relative Expression of ABC Transporters in Sensitive vs. Resistant Cells
| Gene | Parental (Fold Change) | Resistant (Fold Change) |
| ABCB1 (P-gp) | 1.0 | 8.2 |
| ABCC1 (MRP1) | 1.0 | 1.5 |
| ABCG2 (BCRP) | 1.0 | 12.6 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Apoptosis and Signaling Proteins
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Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities relative to a loading control (e.g., β-actin, GAPDH).
Visualizations
Signaling Pathways
Caption: Potential mechanisms of action and resistance to this compound.
Experimental Workflow
Caption: Workflow for investigating this compound resistance.
Logical Relationships in Overcoming Resistance
Caption: Strategies to overcome specific resistance mechanisms.
References
- 1. Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
Troubleshooting Bourjotinolone A synthesis reaction steps
Welcome to the technical support center for the synthesis of Bourjotinolone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this complex natural product.
Disclaimer: The total synthesis of this compound has not been publicly detailed in the scientific literature. The following troubleshooting guide is based on analogous transformations and common challenges encountered in the synthesis of structurally related complex natural products. The proposed reaction steps are hypothetical and intended to serve as a general guide.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that pose significant synthetic challenges?
A1: this compound (C₃₀H₄₈O₄) possesses a complex polycyclic carbon skeleton with multiple stereocenters. Key challenges include:
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Stereoselective construction of the fused ring system: Achieving the correct relative and absolute stereochemistry of the multiple chiral centers is a primary obstacle.
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Installation of the oxygenated functional groups: The placement of ketone and hydroxyl groups at specific positions requires highly regioselective and stereoselective reactions.
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Management of protecting groups: A multi-step synthesis will likely require a careful strategy for the protection and deprotection of various functional groups to avoid unwanted side reactions.
Q2: I am experiencing low yields in a key fragment coupling step. What are some general strategies to improve this?
A2: Low yields in fragment coupling reactions are a common issue in complex molecule synthesis. Consider the following troubleshooting steps:
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Reagent and Catalyst Screening: Experiment with a variety of coupling reagents and catalysts. For instance, in a hypothetical Suzuki coupling, varying the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the yield.
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Solvent and Temperature Optimization: The choice of solvent and reaction temperature is critical. A solvent screen (e.g., toluene, dioxane, DMF, THF) and temperature optimization study should be performed.
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Purity of Starting Materials: Ensure the absolute purity of the coupling partners. Trace impurities can poison catalysts or lead to side reactions.
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Order of Addition: Varying the order of addition of reagents can sometimes improve yields by minimizing the decomposition of sensitive intermediates.
Q3: I am observing the formation of a significant amount of a diastereomeric byproduct. How can I improve the stereoselectivity of my reaction?
A3: Achieving high stereoselectivity is crucial. Here are some approaches:
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Chiral Catalysts and Reagents: Employ chiral catalysts or reagents to induce asymmetry. For example, in a stereoselective reduction, using a chiral borane (B79455) reagent (e.g., (R)- or (S)-CBS reagent) can provide high enantioselectivity.
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Substrate Control: Leverage the existing stereocenters in your molecule to direct the stereochemical outcome of a reaction. This often involves careful conformational analysis.
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Temperature Effects: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the desired diastereomer.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the stereochemical outcome.
Troubleshooting Guide for Hypothetical Synthetic Steps
The following sections address potential issues in a hypothetical synthetic pathway to this compound.
Hypothetical Step 1: Stereoselective Diels-Alder Cycloaddition
This step could be envisioned to form a key carbocyclic ring of the this compound core.
Problem: Low yield and/or poor diastereoselectivity in the Diels-Alder reaction.
Possible Causes & Troubleshooting Strategies:
| Cause | Troubleshooting Strategy |
| Low Reactivity | - Increase reaction temperature. - Use a Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) to activate the dienophile. - Employ high-pressure conditions. |
| Poor Diastereoselectivity | - Screen different Lewis acid catalysts, as they can influence the facial selectivity. - Lower the reaction temperature. - Modify the dienophile or diene with bulky substituents to favor a specific approach. |
| Polymerization of Reactants | - Add a radical inhibitor (e.g., hydroquinone). - Use a higher dilution. |
| Reversibility of the Reaction | - Use a dienophile with a stronger electron-withdrawing group. - Trap the product in situ if possible. |
Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
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To a solution of the dienophile in a dry, inert solvent (e.g., CH₂Cl₂) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), add the Lewis acid catalyst dropwise.
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Stir the mixture for 15-30 minutes.
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Add a solution of the diene in the same solvent dropwise.
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Allow the reaction to stir at the low temperature for the specified time, monitoring by TLC.
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Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
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Allow the mixture to warm to room temperature and extract with an organic solvent.
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography.
Hypothetical Step 2: Regioselective Oxidation
This step might involve the introduction of a hydroxyl or ketone functionality at a specific carbon atom.
Problem: Incorrect regioselectivity or over-oxidation.
Possible Causes & Troubleshooting Strategies:
| Cause | Troubleshooting Strategy |
| Non-selective Oxidizing Agent | - Screen a panel of oxidizing agents with different steric and electronic properties (e.g., PCC, PDC, DMP, Swern oxidation, TEMPO-based oxidations). |
| Over-oxidation | - Use a milder oxidizing agent. - Carefully control the stoichiometry of the oxidant. - Lower the reaction temperature and monitor the reaction closely by TLC to quench it upon completion. |
| Steric Hindrance | - Use a less sterically hindered oxidizing agent. - Consider a directing group strategy to deliver the oxidant to the desired position. |
| Substrate Decomposition | - Perform the reaction at a lower temperature. - Buffer the reaction mixture if acidic or basic byproducts are formed. |
Experimental Protocol: General Procedure for a Swern Oxidation
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To a solution of oxalyl chloride in dry CH₂Cl₂ at -78 °C under an inert atmosphere, add a solution of DMSO in CH₂Cl₂ dropwise, ensuring the internal temperature does not rise significantly.
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Stir the mixture for 15 minutes.
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Add a solution of the alcohol in CH₂Cl₂ dropwise.
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Stir for 30-60 minutes at -78 °C.
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Add triethylamine (B128534) (or another hindered base) dropwise.
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Allow the reaction to warm to room temperature.
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Add water and separate the layers.
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Extract the aqueous layer with CH₂Cl₂.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography.
Technical Support Center: Optimizing Bourjotinolone A Extraction
Welcome to the technical support center for the extraction of Bourjotinolone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield of this valuable diterpenoid.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a diterpenoid secondary metabolite. It is naturally produced by the filamentous fungus Aspergillus bourjottii. To maximize the final yield of this compound, it is crucial to optimize both the fermentation process of Aspergillus bourjottii to enhance its production and the subsequent extraction procedure to efficiently isolate the compound.
Q2: What are the key stages in obtaining this compound where yield can be optimized?
The overall yield of this compound can be increased by focusing on two primary stages:
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Fermentation: Optimizing the culture conditions of Aspergillus bourjottii to maximize the biosynthesis of this compound.
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Extraction and Purification: Efficiently isolating and purifying this compound from the fungal biomass and culture medium.
Q3: What analytical methods are recommended for quantifying the yield of this compound?
To accurately determine the concentration and purity of this compound in your extracts, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the method of choice. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Guide 1: Low Yield of this compound from Fermentation
Problem: The concentration of this compound in the crude extract is consistently low.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Medium | The composition of the culture medium significantly impacts secondary metabolite production. Systematically evaluate different carbon and nitrogen sources. For Aspergillus species, potato dextrose broth (PDB) is a common starting point. Consider supplementing with yeast extract or other complex nitrogen sources. |
| Non-ideal Fermentation Parameters | Temperature, pH, and aeration are critical. For many Aspergillus species, optimal temperatures for secondary metabolite production range from 25-30°C. Monitor and control the pH of the culture, as secondary metabolism is often triggered by pH shifts. Ensure adequate aeration by optimizing agitation speed in liquid cultures. |
| Inappropriate Fermentation Time | The production of secondary metabolites like this compound is often growth-phase dependent, typically occurring in the stationary phase. Perform a time-course study to determine the optimal harvest time for maximal yield. |
| Strain Viability and Inoculum Quality | Ensure the use of a healthy, high-producing strain of Aspergillus bourjottii. The age and concentration of the spore suspension or mycelial inoculum can affect fermentation performance. |
Guide 2: Inefficient Extraction of this compound
Problem: Significant amounts of this compound remain in the fungal biomass or culture filtrate after extraction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Selection | The polarity of the extraction solvent is crucial. Diterpenoids like this compound are generally nonpolar to moderately polar. Start with solvents like ethyl acetate (B1210297) or chloroform. For intracellular metabolites, a two-step extraction using a more polar solvent (e.g., methanol (B129727) or acetone) to penetrate the cells, followed by partitioning into a less polar solvent, can be effective. |
| Insufficient Cell Lysis | If this compound is primarily intracellular, efficient disruption of the fungal cell wall is necessary. Methods include grinding the lyophilized mycelia, sonication, or homogenization. |
| Suboptimal Extraction Conditions | Temperature and time can influence extraction efficiency. While higher temperatures can increase solubility, they may also degrade the target compound. Room temperature extraction with sufficient agitation for an extended period (e.g., 24-48 hours) is a good starting point. |
| Emulsion Formation during Liquid-Liquid Extraction | Emulsions can trap the target compound and reduce recovery. To break emulsions, try adding brine, centrifuging the mixture at a higher speed, or passing it through a bed of celite. |
III. Experimental Protocols
The following are generalized protocols that can be adapted and optimized for the extraction of this compound from Aspergillus bourjottii.
Protocol 1: Fermentation of Aspergillus bourjottii
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Inoculum Preparation: Inoculate a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) with Aspergillus bourjottii and incubate at 28°C for 7-10 days until sporulation is observed.
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Spore Suspension: Harvest the spores by flooding the agar plate with sterile saline solution containing 0.05% Tween 80 and gently scraping the surface.
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Fermentation: Inoculate a liquid fermentation medium (e.g., Potato Dextrose Broth) with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
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Incubation: Incubate the culture at 28°C with shaking at 150 rpm for 14-21 days.
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Harvesting: Separate the mycelia from the culture broth by filtration. Lyophilize the mycelia for subsequent extraction.
Protocol 2: Solvent Extraction of this compound
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Mycelial Extraction:
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Grind the lyophilized mycelia to a fine powder.
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Suspend the powdered mycelia in ethyl acetate (e.g., 1:10 w/v).
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Stir the suspension at room temperature for 24 hours.
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Filter the mixture and collect the ethyl acetate extract.
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Repeat the extraction process twice more with fresh solvent.
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Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude mycelial extract.
-
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Culture Broth Extraction:
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Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate.
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Repeat the extraction three times.
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Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude broth extract.
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IV. Visualizations
Caption: Workflow for optimizing this compound production and extraction.
Caption: Troubleshooting logic for low this compound yield.
Technical Support Center: Minimizing Off-Target Effects of Bourjotinolone A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Bourjotinolone A. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when working with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical models to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]
Q2: How can I determine if the cellular phenotype I observe is a result of this compound's on-target or off-target activity?
A2: A multi-pronged approach is recommended to distinguish between on-target and off-target effects. This includes using the lowest effective concentration of the compound, employing control compounds (structurally similar but inactive analogs), and conducting genetic knockdown or knockout experiments of the intended target using techniques like CRISPR-Cas9 or siRNA.[1] If the phenotype persists after reducing the expression of the intended target, it is likely due to an off-target effect.
Q3: What are some proactive strategies to minimize off-target effects in my experimental design with this compound?
A3: To proactively minimize off-target effects, it is advisable to:
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Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect, as higher concentrations are more likely to engage off-targets.
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Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.
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Choose Selective Compounds: When possible, select compounds that have been well-characterized and are known to be highly selective for the target of interest.
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Confirm Target Expression: Ensure that the intended target of this compound is expressed in the cell lines or model systems being used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between different cell lines. | Expression levels of the on-target or off-target proteins may vary. | 1. Confirm target expression levels in all cell lines via Western Blot or qPCR. 2. If an off-target is suspected, check its expression level as well. |
| High cellular toxicity observed at effective concentrations. | The toxicity may be due to off-target effects rather than the on-target activity. | 1. Perform a dose-response curve to determine the IC50 for the on-target effect and the CC50 for toxicity. 2. Investigate potential off-targets that could be responsible for the toxic effects. |
| Observed phenotype does not match known function of the intended target. | The phenotype may be a result of an off-target effect. | 1. Use genetic knockdown/knockout of the intended target to see if the phenotype is replicated. 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on-target and potential off-target interactions.
Methodology:
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.
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Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
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Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
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Incubation: Incubate the plate at room temperature for 30-60 minutes.
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Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target in a cellular environment.
Methodology:
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Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
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Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
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Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
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Supernatant Collection: Collect the supernatant containing the soluble proteins.
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Analysis: Analyze the amount of soluble target protein at different temperatures using Western Blot or other protein detection methods. An increase in the thermal stability of the target protein in the presence of this compound indicates target engagement.
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | On-Target/Off-Target |
| Target Kinase X | 15 | On-Target |
| Kinase A | 250 | Off-Target |
| Kinase B | >10,000 | Off-Target |
| Kinase C | 800 | Off-Target |
| Kinase D | >10,000 | Off-Target |
Table 2: Hypothetical Cellular Activity of this compound
| Assay | Cell Line | EC50 (nM) |
| On-Target Cellular Assay | Cell Line 1 (High Target Expression) | 50 |
| On-Target Cellular Assay | Cell Line 2 (Low Target Expression) | 850 |
| Cytotoxicity Assay | Cell Line 1 | >10,000 |
Visualizations
References
Technical Support Center: Bourjotinolone A In Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo delivery of Bourjotinolone A. As specific in vivo data for this compound is limited in published literature, this guide leverages established protocols and data from structurally and functionally similar prenylated flavonoids, such as Xanthohumol, Icariin, and 8-Prenylnaringenin, to provide robust troubleshooting advice and experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a prenylated flavonoid. Compounds of this class are noted for their anti-inflammatory and antioxidant properties. The prenyl group attached to the flavonoid backbone is thought to enhance its biological activity and solubility, facilitating its interaction with cell membranes. Its primary known biological activity is the inhibition of inflammatory cytokine production in human cells, suggesting potential therapeutic applications in conditions associated with chronic inflammation.
Q2: I cannot find a specific in vivo delivery protocol for this compound. What should I do?
Q3: What are the common administration routes for delivering lipophilic compounds like this compound in animal models?
A3: For lipophilic compounds such as prenylated flavonoids, the most common administration routes in rodent models are oral gavage and intraperitoneal (IP) injection.[1] The choice depends on the experimental goals, such as mimicking oral administration in humans or achieving higher systemic bioavailability.
Q4: How can I improve the solubility of this compound for in vivo administration?
A4: Given its lipophilic nature, this compound is expected to have low aqueous solubility. To prepare it for in vivo delivery, a vehicle or formulation that can solubilize or suspend the compound is necessary. Common approaches for similar compounds include:
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Suspension in an aqueous vehicle: Using suspending agents like carboxymethylcellulose (CMC) or methylcellulose.[2][3]
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Dissolution in a co-solvent system: A small amount of an organic solvent like DMSO can be used to initially dissolve the compound, which is then diluted with a vehicle like saline or corn oil.[4] It is crucial to keep the final concentration of the organic solvent low to avoid toxicity.[5]
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Formulation in oil: For lipophilic compounds, vehicles like corn oil or olive oil can be effective for both oral and IP administration.
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Nanoparticle formulations: Advanced delivery systems like solid lipid nanoparticles (SLNs) have been shown to improve the bioavailability of poorly soluble flavonoids like Xanthohumol.
Q5: What is the likely mechanism of action for this compound's anti-inflammatory effects?
A5: Based on studies of analogous prenylated flavonoids, this compound likely exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. The most probable target is the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of NF-κB activation would lead to a downstream reduction in the transcription and production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution during preparation or administration. | The compound has low solubility in the chosen vehicle. The concentration is too high. The temperature of the solution has dropped. | 1. Gently warm the solution and vortex or sonicate to aid dissolution. 2. Increase the proportion of the co-solvent (e.g., DMSO), but ensure it remains within toxicologically acceptable limits (typically <5% for in vivo studies). 3. Switch to a different vehicle system, such as a suspension in 0.5% CMC or formulation in corn oil. 4. Reduce the final concentration of the compound. |
| Inconsistent results or high variability between animals. | Improper administration technique (e.g., incorrect placement of gavage needle, injection into the gut lumen for IP). Non-homogenous suspension of the compound. Stress induced by the administration procedure. | 1. Ensure all personnel are thoroughly trained in the administration technique. For IP injections, aim for the lower right abdominal quadrant to avoid the cecum. 2. Vortex the compound suspension immediately before drawing each dose to ensure uniformity. 3. Acclimatize animals to handling and the administration procedure to minimize stress. Consider voluntary oral administration methods if stress is a major concern. |
| No observable in vivo effect at the tested dose. | The dose is too low. Poor bioavailability of the compound with the chosen route and vehicle. Rapid metabolism and clearance of the compound. | 1. Perform a dose-response study, titrating the dose upwards. Refer to the dosage table for similar compounds as a guide. 2. Consider changing the administration route from oral gavage to intraperitoneal injection to potentially increase systemic exposure. 3. Switch to a formulation known to enhance bioavailability, such as a lipid-based carrier or a nanoparticle formulation. 4. Review pharmacokinetic data for similar flavonoids to understand their typical half-life and time to maximum concentration. |
| Adverse effects observed in animals (e.g., weight loss, lethargy, irritation at injection site). | Toxicity of the compound at the administered dose. Toxicity of the vehicle (e.g., high concentration of DMSO). Inflammation caused by the vehicle (e.g., corn oil for IP). | 1. Reduce the dose of this compound. 2. Lower the concentration of any organic co-solvents in the vehicle. 3. If using IP injection, ensure the vehicle is sterile and non-irritating. Consider switching to an alternative vehicle if local inflammation is observed. For example, if using non-pharmaceutical grade corn oil, switch to a pharmaceutical-grade oil or a different vehicle altogether. |
Data Summary Tables
Table 1: In Vivo Delivery Methods for Structurally Similar Prenylated Flavonoids
| Compound | Animal Model | Administration Route | Vehicle | Dosage | Reference |
| Icariin | Mice (BALB/c) | Oral Gavage | Not specified | 25, 50, 100 mg/kg | |
| Icariin | Rats | Oral Gavage | 50:50 Saline:DMSO | 1, 5, 10 mg/kg | |
| Icariin | Rats | Intramuscular | 40% 1,3-propanediol (B51772) in sterile water | 20 mg/kg | |
| Xanthohumol | Mice | Intraperitoneal Injection | Not specified | Not specified | |
| 8-Prenylnaringenin | Mice | Oral Gavage (Stomach Intubation) | Not specified | 50 mg/kg | |
| 8-Prenylnaringenin | Rats | Subcutaneous Injection | Not specified | 400 µg/kg | |
| Naringenin | Rats | Oral Gavage | 0.5% Carboxymethylcellulose (CMC) | 100 mg/kg |
Table 2: Pharmacokinetic Parameters of Analogue Prenylated Flavonoids in Rodents
| Compound | Animal Model | Dose & Route | Cmax | Tmax | T1/2 | Reference |
| 8-Prenylnaringenin | Mice | 50 mg/kg (Oral) | 28.7 ± 3.05 µM | 0.25 ± 0 h | 0.86 ± 0.26 h | |
| Isoxanthohumol | Mice | 50 mg/kg (Oral) | 3.95 ± 0.81 µmol/L | 0.5 h | Not specified | |
| Xanthohumol (in SLNs) | Not specified | Not specified | 4.70-fold increase in AUC vs. naive XH | Not specified | 6.47-fold increase |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is adapted from studies using Naringenin and 8-Prenylnaringenin.
1. Materials:
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This compound
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Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
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Microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
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Animal balance
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Flexible feeding needles (gavage needles), 20-22 gauge for mice
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1 mL syringes
2. Preparation of Dosing Solution (Example for a 10 mg/kg dose):
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Calculate the required amount of this compound and vehicle. For a 25g mouse receiving a 10 mg/kg dose at a volume of 10 mL/kg, you will need 0.25 mg of this compound in 0.25 mL of vehicle per mouse.
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Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
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Add the calculated volume of 0.5% CMC vehicle.
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Vortex vigorously for 1-2 minutes to create a uniform suspension. If needed, sonicate for 5-10 minutes to improve dispersion.
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Prepare enough volume for all animals in the group, plus a small overage.
3. Administration Procedure:
-
Weigh the mouse to determine the precise volume to be administered.
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Vortex the dosing suspension immediately before drawing it into the syringe to ensure homogeneity.
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Gently restrain the mouse, ensuring a firm grip that does not impede its breathing.
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Insert the gavage needle gently into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance.
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Once the needle is correctly positioned in the esophagus, slowly administer the suspension.
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Withdraw the needle smoothly and return the mouse to its cage.
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Observe the animal for a few minutes post-administration for any signs of distress.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol is based on general guidelines for lipophilic compounds and studies involving IP injections.
1. Materials:
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This compound
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Vehicle: Sterile corn oil or a co-solvent system (e.g., 5% DMSO, 5% Tween 80 in sterile saline).
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Microcentrifuge tubes
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Vortex mixer
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Animal balance
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25-27 gauge needles
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1 mL syringes
2. Preparation of Dosing Solution (Example for a 10 mg/kg dose in a co-solvent system):
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Calculate the required amount of this compound.
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Dissolve the this compound in the minimum required volume of DMSO.
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Add the Tween 80 and vortex to mix.
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Slowly add the sterile saline while vortexing to bring the solution to the final volume. The final solution should be clear. If precipitation occurs, the formulation is not suitable and an alternative (like corn oil) should be considered.
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If using corn oil, dissolve this compound directly in the oil. Gentle warming may be required.
3. Administration Procedure:
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Weigh the mouse to determine the injection volume (typically 5-10 mL/kg).
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Restrain the mouse in a supine position with its head tilted downwards.
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Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum.
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Insert the needle at a 10-20 degree angle.
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Aspirate briefly to ensure no fluid (urine, blood) or air is drawn back, which would indicate improper placement.
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Inject the solution slowly and steadily.
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Withdraw the needle and return the mouse to its cage.
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Monitor the animal for any signs of discomfort or irritation.
Visualizations
Caption: General experimental workflow for in vivo studies.
Caption: Postulated anti-inflammatory signaling pathway.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Erectogenic and Neurotrophic Effects of Icariin, a Purified Extract of Horny Goat Weed (Epimedium spp.) In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Bourjotinolone A
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for published literature on the total synthesis and large-scale production of Bourjotinolone A has indicated that, to date, a completed total synthetic route for this natural product has not been reported in publicly available scientific literature. The inherent complexity of the this compound structure presents significant synthetic challenges that are likely areas of ongoing research.
Therefore, a detailed troubleshooting guide and FAQ section based on established large-scale synthesis protocols cannot be compiled at this time.
This technical support center will instead provide a forward-looking analysis of the anticipated challenges in the eventual large-scale synthesis of this compound, based on its structural features and by drawing parallels with the synthesis of other complex natural products. This information is intended to assist researchers in developing synthetic strategies and anticipating potential hurdles.
Anticipated Challenges in this compound Synthesis: A Prospective Analysis
Based on the complex polycyclic structure of this compound, several key challenges can be anticipated in its total synthesis, which would be magnified during a scale-up for large-scale production.
1. Stereochemical Complexity: this compound possesses multiple stereocenters. The precise and simultaneous control of these stereocenters is a formidable challenge.
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FAQ: How can we control the stereochemistry during the synthesis?
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Answer: A successful strategy will likely rely on substrate-controlled reactions, the use of chiral auxiliaries, or asymmetric catalysis. For large-scale synthesis, catalytic methods are generally preferred due to their efficiency and cost-effectiveness. The development of a robust stereoselective reaction for a key bond-forming event would be critical.
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2. Construction of the Core Ring System: The intricate, fused ring system of this compound requires the development of highly efficient and regioselective cyclization strategies.
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FAQ: What are the potential issues with ring-closure reactions on a large scale?
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Answer: On a large scale, intramolecular reactions can be hampered by competing intermolecular side reactions, leading to oligomerization and reduced yields. High-dilution conditions, often used in laboratory-scale synthesis to favor intramolecular cyclization, are often impractical for industrial production. Therefore, the development of a highly efficient and concentration-independent cyclization method is a significant hurdle.
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3. Functional Group Tolerance and Protecting Group Strategy: The molecule contains a variety of functional groups that may be sensitive to reaction conditions required for other transformations.
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FAQ: How do we manage the various functional groups during the synthesis?
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Answer: A meticulously planned protecting group strategy will be essential. This involves the selection of orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule. For large-scale synthesis, the protecting groups should be inexpensive, easy to install and remove in high yields, and should not introduce additional purification challenges. A high number of protecting group manipulations will significantly increase the overall step count and reduce the overall yield, making the process less economically viable.
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The logical flow for developing a protecting group strategy is outlined below:
Technical Support Center: Refining Bourjotinolone A Purification by HPLC
Welcome to the technical support center for the purification of Bourjotinolone A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for purifying this compound?
A1: For initial purification of this compound from a crude extract, a reversed-phase HPLC (RP-HPLC) method is generally recommended due to its robustness and wide applicability in natural product purification.[1] A gradient elution is preferable to effectively separate this compound from other components in the extract.
Q2: I am not getting any peaks on my chromatogram. What should I do?
A2: Several factors could lead to a lack of peaks. First, ensure your detector is set to an appropriate wavelength for this compound. If the UV absorbance maximum is unknown, a photodiode array (PDA) detector can be used to screen a range of wavelengths. Also, check for system leaks, ensure the sample has been properly injected, and confirm that the compound is soluble in the mobile phase.[2]
Q3: My peak for this compound is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors.[2] One common cause is the interaction of the analyte with acidic silanol (B1196071) groups on the silica-based column packing. To mitigate this, you can try adding a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase. Other potential causes include column overload, low mobile phase pH for an acidic compound, or a blocked column frit.
Q4: How can I increase the resolution between this compound and a closely eluting impurity?
A4: To improve resolution, you can adjust the mobile phase composition, such as changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or modifying the gradient slope to be shallower.[3] Alternatively, you can try a different stationary phase with a different selectivity or increase the column length. Optimizing the column temperature can also influence selectivity and improve resolution.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the HPLC purification of this compound.
Problem 1: Poor Resolution and Overlapping Peaks
Symptoms:
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The peak for this compound is not well separated from adjacent peaks.
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Inability to obtain a pure fraction of the target compound.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. If using a reversed-phase C18 column, try altering the ratio of acetonitrile to water or methanol (B129727) to water. A shallower gradient can often improve the separation of closely eluting compounds.[3] |
| Column Overload | Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and a loss of resolution.[4] |
| Incorrect Stationary Phase | If optimizing the mobile phase does not provide adequate resolution, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for this compound and the impurities. |
| Flow Rate Too High | Decrease the flow rate. This can increase the efficiency of the separation, though it will also increase the run time. |
Problem 2: Fluctuation in Retention Time
Symptoms:
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The retention time of the this compound peak varies significantly between runs.
Possible Causes & Solutions:
| Cause | Solution |
| Pump Malfunction | Fluctuations in pump pressure can lead to inconsistent flow rates and, consequently, shifting retention times. Check the pump for leaks and ensure proper solvent delivery.[2] |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A common recommendation is to equilibrate with at least 10 column volumes.[5] |
| Changes in Mobile Phase Composition | If preparing the mobile phase manually, slight variations in composition between batches can affect retention times. Ensure accurate and consistent preparation. The use of a binary pump with online mixing can improve reproducibility. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent column temperature. Variations in ambient temperature can affect retention times. |
Problem 3: Sample Degradation During Purification
Symptoms:
-
Appearance of new, smaller peaks in the chromatogram over time.
-
Decrease in the peak area of this compound in subsequent injections of the same sample.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrolysis due to Mobile Phase pH | This compound may be susceptible to acid or base hydrolysis. Evaluate the stability of the compound at different pH values and adjust the mobile phase pH accordingly. Forced degradation studies can help identify the pH range in which the compound is most stable.[6] |
| Oxidation | If the compound is prone to oxidation, degas the mobile phase thoroughly and consider adding an antioxidant to the sample if it does not interfere with the purification. |
| Thermal Degradation | High temperatures can cause degradation. If using a column oven, try running the purification at a lower temperature or at ambient temperature. |
| Photodegradation | Some compounds are light-sensitive. Protect the sample from light by using amber vials or covering the autosampler. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound Purification
This protocol outlines a general-purpose reversed-phase HPLC method suitable for the initial purification of this compound from a semi-purified plant extract.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
HPLC-grade trifluoroacetic acid (TFA) or formic acid.
-
Sample of semi-purified this compound extract dissolved in a suitable solvent (e.g., methanol).
Method Parameters:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 100% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 20 µL |
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating HPLC method.[6]
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Procedure:
-
Prepare solutions of this compound at a concentration of 1 mg/mL in the respective stress condition solutions.
-
After the specified incubation period, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Visualizations
HPLC Purification Workflow
Caption: A typical workflow for the HPLC purification of this compound.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC.
Hypothetical Signaling Pathway for this compound
Based on common activities of natural products, this diagram illustrates a hypothetical anti-inflammatory signaling pathway that could be modulated by this compound.
Caption: A hypothetical NF-κB signaling pathway inhibited by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation [pharmacores.com]
- 5. researchgate.net [researchgate.net]
- 6. ajpp.in [ajpp.in]
Addressing Bourjotinolone A batch-to-batch variability
Disclaimer: Information regarding Bourjotinolone A is limited in publicly accessible scientific literature. This technical support center provides guidance based on general principles for natural products, specifically tirucallane-type triterpenoids, and information on compounds isolated from its source, Flueggea virosa. For specific experimental details, it is highly recommended to consult the original isolation and characterization paper for this compound, which is not widely available.
Introduction to this compound
This compound is a tirucallane-type triterpenoid (B12794562) isolated from the plant Flueggea virosa. Triterpenoids from this plant have been investigated for various biological activities, including antiproliferative effects. The complex phytochemical profile of Flueggea virosa, which includes a variety of alkaloids, diterpenoids, and other triterpenoids, suggests that the purity and concentration of this compound can vary significantly between preparations. This inherent variability necessitates rigorous quality control and troubleshooting during experimental use.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent across different batches. Why is this happening?
A1: Batch-to-batch variability is a common issue with natural products. For this compound, this can be attributed to several factors:
-
Source Material Variation: The chemical composition of Flueggea virosa can vary based on geographical location, harvest time, and environmental conditions.
-
Extraction and Purification Differences: Minor changes in the isolation and purification protocols can lead to different impurity profiles in the final product.
-
Compound Stability: Triterpenoids can be susceptible to degradation over time or when exposed to light, heat, or certain solvents.
Q2: How can I assess the quality and consistency of my this compound batches?
A2: We recommend a multi-step approach to quality control:
-
Chromatographic Profiling: Use High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) to generate a chemical fingerprint of each batch.
-
Purity Assessment: Quantify the purity of this compound in each batch using a validated analytical method with a certified reference standard.
-
Spectroscopic Analysis: Confirm the structural identity of the compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the potential biological activities of this compound?
A3: While specific data on this compound is scarce, other triterpenoids isolated from Flueggea virosa, such as betulinic acid, have demonstrated cytotoxic activity against cancer cell lines. It is plausible that this compound may exhibit similar antiproliferative effects.
Q4: Are there any known signaling pathways affected by compounds from Flueggea virosa?
A4: The precise signaling pathways modulated by this compound are not yet elucidated in public literature. However, related triterpenoids often exert their cytotoxic effects through the induction of apoptosis. A potential pathway that could be investigated is the intrinsic (mitochondrial) apoptosis pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity | 1. Degraded compound. 2. Low purity of the batch. 3. Sub-optimal experimental conditions. | 1. Store this compound in a cool, dark, and dry place. Prepare fresh stock solutions. 2. Verify the purity of your batch using HPLC/UPLC. 3. Optimize assay parameters such as concentration, incubation time, and cell density. |
| Inconsistent IC50 values | 1. Batch-to-batch variability in potency. 2. Inconsistent cell culture conditions. 3. Pipetting errors or inaccurate dilutions. | 1. Qualify each new batch against a reference standard. 2. Maintain consistent cell passage number, confluency, and media composition. 3. Calibrate pipettes regularly and prepare serial dilutions carefully. |
| Poor solubility in aqueous media | 1. Inherent hydrophobicity of triterpenoids. | 1. Use a suitable organic solvent like DMSO to prepare a high-concentration stock solution. 2. For cell-based assays, ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.5%). 3. Consider using solubilizing agents or drug delivery systems if solubility issues persist. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Batch Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in methanol (B129727) or acetonitrile. Create a calibration curve with a series of dilutions.
-
Sample Preparation: Dissolve a known amount of the this compound batch in the mobile phase or a suitable organic solvent.
-
Analysis: Inject the sample and compare the retention time and peak area with the reference standard to determine purity and concentration.
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis, a mechanism commonly associated with cytotoxic triterpenoids. This pathway is provided as a potential area of investigation for this compound's mechanism of action.
Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.
Experimental Workflow for Investigating Apoptosis
The following diagram outlines a general workflow to investigate if this compound induces apoptosis in cancer cells.
Caption: Workflow for investigating this compound-induced apoptosis in cancer cells.
Validation & Comparative
Unraveling the Anti-Inflammatory Potential of Tirucallane Triterpenoids: A Comparative Analysis in the Absence of Data on Bourjotinolone A
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory effects of tirucallane (B1253836) triterpenoids, a class of natural products to which Bourjotinolone A belongs. Despite the existence of a chemical record for this compound, there is currently no publicly available scientific literature detailing its specific anti-inflammatory properties. Therefore, this guide leverages experimental data from structurally related tirucallane triterpenoids to offer insights into the potential bioactivity of this compound class.
The inflammatory response is a complex biological process that, when dysregulated, contributes to a variety of chronic diseases. Natural products are a significant source of novel anti-inflammatory agents. The tirucallane triterpenoids, isolated from various plant species, have demonstrated notable anti-inflammatory activities in preclinical studies. These compounds often target key signaling pathways involved in the inflammatory cascade, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide will summarize the available data on several tirucallane triterpenoids, providing a framework for understanding the potential therapeutic value of new molecules like this compound.
Comparative Anti-Inflammatory Activity of Tirucallane Triterpenoids
The following table summarizes the in vitro anti-inflammatory activity of several tirucallane triterpenoids, as reported in recent literature. The data is presented to allow for a comparison of their potency in inhibiting key inflammatory mediators.
| Compound | Source | Assay | Target Cell Line | IC50 / Inhibition | Reference |
| Ailantriphysa A | Ailanthus triphysa | Nitric Oxide (NO) Production | RAW 264.7 | 8.1 µM | [1] |
| Tirucallane Triterpenoid 2 | Euphorbia neriifolia | IL-6 Secretion | RAW 264.7 | Strong Inhibition | [2] |
| Tirucallane Triterpenoid 2 | Euphorbia neriifolia | TNF-α Secretion | RAW 264.7 | Strong Inhibition | [2] |
| Tirucallane Triterpenoid 7 | Pistacia lentiscus | NO Production | 13.4 µM | [3] | |
| Tirucallane Triterpenoid 8 | Pistacia lentiscus | NO Production | 7.7 µM | [3] | |
| Tirucallane Triterpenoid 14 | Pistacia lentiscus | NO Production | 10.2 µM | ||
| Tirucallane Triterpenoid 16 | Pistacia lentiscus | NO Production | 9.9 µM | ||
| Meliadubin B | Melia dubia | Superoxide Anion Generation | Human Neutrophils | EC50 of 5.54 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols used to evaluate the anti-inflammatory effects of the tirucallane triterpenoids cited in this guide.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS to the cell culture medium. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug) are included.
-
Incubation: The plates are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Cytokine Secretion Assay (TNF-α and IL-6)
This assay quantifies the inhibitory effect of a compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured, seeded, and treated with the test compounds and LPS as described in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The levels of cytokine inhibition by the test compounds are calculated by comparing the cytokine concentrations in the treated wells to those in the LPS-stimulated control wells.
Key Signaling Pathways in Inflammation
The anti-inflammatory activity of many natural products, including triterpenoids, is often attributed to their ability to modulate key signaling pathways that regulate the expression of inflammatory mediators.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (like LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several natural compounds exert their anti-inflammatory effects by inhibiting NF-κB activation.
The MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors (like AP-1) that, in concert with NF-κB, drive the expression of inflammatory genes.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of compounds for anti-inflammatory activity.
References
- 1. Four New Tirucallane Triterpenoids from the Leaves of Ailanthus Triphysa with Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L [frontiersin.org]
- 3. Tirucallane triterpenoids from the mastic (Pistacia lentiscus) and their anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bourjotinolone A and Established Anti-Inflammatory Agents
An Important Note on the Availability of Data: Despite a comprehensive search of scientific databases and public records, no peer-reviewed studies or experimental data detailing the anti-inflammatory properties of Bourjotinolone A could be located. The compound is listed in chemical databases, but its biological activity remains uncharacterized in the public domain.
Therefore, a direct comparison of this compound with known anti-inflammatory drugs is not feasible at this time.
As an alternative, this guide provides a detailed comparison between two of the most widely used and well-characterized classes of anti-inflammatory drugs: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids . This comparison is intended to serve as a valuable resource for researchers and drug development professionals by highlighting the distinct mechanisms, experimental evaluations, and therapeutic profiles of these foundational drug classes.
Comparison of NSAIDs and Corticosteroids
This section details the mechanisms of action, therapeutic applications, and side effects of NSAIDs and Corticosteroids.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs are a broad class of drugs that reduce pain, fever, and inflammation.[1] They are among the most commonly used medications worldwide.[1]
Mechanism of Action: The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function.
-
COX-2: This isoform is induced during inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.
Most traditional NSAIDs, such as ibuprofen (B1674241) and naproxen, are non-selective and inhibit both COX-1 and COX-2. Newer NSAIDs, known as COX-2 inhibitors (e.g., celecoxib), were developed to selectively target the inflammatory process while sparing the protective effects of COX-1, although they have been associated with an increased risk of cardiovascular events.
Corticosteroids
Corticosteroids, also known as glucocorticoids, are a class of steroid hormones that are potent anti-inflammatory and immunosuppressive agents. They are synthetic analogues of the naturally occurring hormone cortisol.
Mechanism of Action: Corticosteroids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus and acts in two main ways:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as those for lipocortin-1 and interleukin-10.
-
Transrepression: The GR complex can directly interact with and inhibit pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of numerous inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
A significant part of the anti-inflammatory action of corticosteroids involves the reversal of histone acetylation, which leads to a more condensed chromatin structure, making it more difficult for transcription factors to access inflammatory genes.
Quantitative Data Summary
The following table summarizes key quantitative parameters for representative NSAIDs and Corticosteroids. IC50 values represent the concentration of a drug required to inhibit a specific biological process by 50% and are a common measure of drug potency.
| Drug Class | Representative Drug | Target | IC50 (COX-1) | IC50 (COX-2) |
| NSAID | Ibuprofen | COX-1/COX-2 | ~13 µM | ~35 µM |
| NSAID | Celecoxib | COX-2 | ~7.6 µM | ~0.04 µM |
| Corticosteroid | Dexamethasone | Glucocorticoid Receptor | N/A | N/A |
Note: IC50 values can vary depending on the specific assay conditions. Dexamethasone acts on the glucocorticoid receptor, and its potency is typically measured by its binding affinity (Kd) or its effective concentration for inhibiting inflammatory responses (EC50), which are not directly comparable to COX IC50 values.
Experimental Protocols
Detailed methodologies for key experiments used to characterize anti-inflammatory drugs are provided below.
In Vitro COX Enzyme Inhibition Assay
Objective: To determine the potency and selectivity of a compound in inhibiting COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: A suitable buffer, typically Tris-HCl, is prepared.
-
Substrate: Arachidonic acid is used as the substrate.
-
Test Compound Preparation: The test compound (e.g., an NSAID) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Incubation: The enzyme, test compound, and a cofactor (e.g., hematin) are pre-incubated in the assay buffer.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Detection: The production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition curve.
LPS-Induced Cytokine Release in Macrophages
Objective: To evaluate the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.
Methodology:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., a corticosteroid) for a specified period (e.g., 1 hour).
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the wells to induce an inflammatory response.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the supernatant is quantified using ELISA.
-
Data Analysis: The percentage of cytokine inhibition at each compound concentration is calculated, and the IC50 or EC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the DOT language to visualize key biological pathways and experimental procedures.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: Experimental Workflow for In Vitro Anti-Inflammatory Screening.
References
- 1. Chemical and biological characterization of the lipopolysaccharide of Bacteroides fragilis subspecies fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Flavonoids: Evaluating Bourjotinolone A Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel flavonoids presents exciting opportunities for therapeutic innovation. However, rigorous comparative analysis against well-characterized flavonoids is crucial to ascertain their potential and guide further research. This guide provides a framework for such a comparison, using the hypothetical novel flavonoid, Bourjotinolone A, as a case study against established flavonoids: Luteolin, Apigenin, and Myricetin. The focus of this comparison is on two key therapeutic areas where flavonoids have shown significant promise: oncology and anti-inflammatory applications.
Quantitative Analysis of Bioactivity
A critical first step in evaluating a novel flavonoid is to quantify its biological activity and compare it to existing compounds. The half-maximal inhibitory concentration (IC50) is a common metric for this purpose, indicating the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Below is a comparative summary of the cytotoxic effects of Luteolin, Apigenin, and Myricetin against various human cancer cell lines, providing a benchmark against which this compound's performance can be measured.
| Flavonoid | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Luteolin | A2780 (Ovarian) | MTT | 35.2 | [1] |
| OVCAR-3 (Ovarian) | MTT | 41.8 | [1] | |
| SKOV-3 (Ovarian) | MTT | 29.7 | [1] | |
| Apigenin | A2780 (Ovarian) | MTT | 45.1 | [1] |
| OVCAR-3 (Ovarian) | MTT | 55.6 | [1] | |
| SKOV-3 (Ovarian) | MTT | 38.4 | ||
| Myricetin | A2780 (Ovarian) | MTT | 62.3 | |
| OVCAR-3 (Ovarian) | MTT | 71.4 | ||
| SKOV-3 (Ovarian) | MTT | 58.9 | ||
| Kaempferol | HCT116 (Colon) | MTT | 46 | |
| HCT15 (Colon) | MTT | 87 | ||
| A375 SM (Melanoma) | MTT | 50 | ||
| Fisetin | Esophageal Carcinoma (EC1) | MTT | 40 | |
| Quercetin | Hepatocarcinoma (HepG2) | MTT | 80 |
Table 1: Comparative Cytotoxicity (IC50) of Selected Flavonoids in Human Cancer Cell Lines.
In addition to anticancer activity, the anti-inflammatory potential of flavonoids is of significant interest. The following table summarizes the inhibitory effects of selected flavonoids on inflammatory markers.
| Flavonoid | Assay | Cell Line | IC50 | Reference |
| Total Flavonoids from Camellia oleifera | Nitric Oxide (NO) Production | RAW 264.7 | 87 µg/ml | |
| Isoorientin | NF-κB Inhibition | - | 8.9 µg/mL | |
| Orientin | NF-κB Inhibition | - | 12 µg/mL | |
| Isovitexin | NF-κB Inhibition | - | 18 µg/mL | |
| Isovitexin | iNOS Inhibition | - | 21 µg/mL |
Table 2: Comparative Anti-inflammatory Activity of Selected Flavonoids.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and anti-inflammatory properties of flavonoids.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the flavonoid (e.g., this compound, Luteolin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or between 500-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Principle: In the presence of the pro-inflammatory stimulus LPS, macrophages (like the RAW 264.7 cell line) upregulate the expression of inducible nitric oxide synthase (iNOS), leading to a significant increase in NO production. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the flavonoid for a specified time (e.g., 2-4 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 12-24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the flavonoid compared to the LPS-stimulated control and determine the IC50 value.
Mechanism of Action: Targeting Signaling Pathways
Many flavonoids exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and inflammation and is often constitutively activated in many cancers. Flavonoids have been shown to inhibit this pathway at various points.
Below is a diagram illustrating the canonical STAT3 signaling pathway and potential points of inhibition by flavonoids like this compound.
Figure 1: The STAT3 signaling pathway and potential inhibitory points for flavonoids.
This guide provides a foundational framework for the comparative analysis of novel flavonoids. By employing standardized assays and understanding the underlying mechanisms of action, researchers can effectively evaluate the therapeutic potential of new compounds like this compound and position them within the broader landscape of flavonoid-based drug discovery.
References
Comparative Efficacy Analysis: Bourjotinolone A and Paclitaxel
An In-depth Review for Researchers and Drug Development Professionals
Notice: Information on Bourjotinolone A is Not Currently Available in Publicly Accessible Scientific Literature.
Our comprehensive search for scientific data regarding this compound has yielded no specific results. As such, a direct comparative analysis of its efficacy against the well-established chemotherapeutic agent paclitaxel (B517696) cannot be conducted at this time. This guide will, therefore, provide a detailed overview of the established efficacy, mechanism of action, and experimental protocols related to paclitaxel to serve as a benchmark. Should data on this compound become available, this document will be updated to reflect a comparative analysis.
Paclitaxel: A Benchmark in Microtubule-Targeting Chemotherapy
Paclitaxel, a member of the taxane (B156437) family of medications, is a widely used and extensively studied anticancer agent.[1] Its primary mechanism of action involves the disruption of the normal function of microtubules, which are essential for cell division.[1][2]
Mechanism of Action
Paclitaxel functions by binding to the β-tubulin subunit of microtubules, the protein polymers crucial for forming the mitotic spindle during cell division.[1][3] Unlike other microtubule-targeting drugs that inhibit microtubule assembly, paclitaxel stabilizes the microtubule polymer, preventing its disassembly. This leads to the formation of abnormal, non-functional microtubule bundles and disrupts the dynamic process of mitotic spindle assembly and chromosome segregation. The cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis or programmed cell death.
Beyond its direct impact on microtubules, paclitaxel is also thought to have other anticancer effects. Research suggests it can act as a "molecular mop" by sequestering free tubulin, further depleting the cell's supply of these essential monomers. Additionally, some studies indicate that paclitaxel can bind to and inhibit the anti-apoptotic protein Bcl-2, further promoting cancer cell death.
Efficacy of Paclitaxel: Quantitative Data
The efficacy of paclitaxel, often in combination with other agents, has been demonstrated in numerous clinical and preclinical studies across various cancer types. The following tables summarize key efficacy data.
Table 1: In Vitro Cytotoxicity of Paclitaxel in Ovarian Cancer Cell Lines
| Cell Line | Paclitaxel IC50 (nM) |
| OVCAR-3 | Data not specified |
| SKOV-3 | Data not specified |
| IGROV-1 | Data not specified |
| IGROV-1-CDDP | Data not specified |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. Note: Specific IC50 values were not provided in the search results but are typically determined using assays as described in the experimental protocols section.
Table 2: Clinical Efficacy of Paclitaxel Formulations in Metastatic Breast Cancer
| Treatment | Median Time to Treatment Discontinuation (TTD) | Median Time to Next Treatment (TTNT) |
| nab-Paclitaxel | 4.2 months | 6.0 months |
| Paclitaxel | 2.8 months | 4.2 months |
Data from a retrospective cohort study comparing nab-paclitaxel to paclitaxel.
Table 3: Pathological Complete Response (pCR) in HER2-Negative Breast Cancer
| Treatment Group | pCR Rate (%) |
| nab-Paclitaxel | 36.71% |
| Docetaxel (B913) | 20.00% |
Data from a retrospective study comparing nab-paclitaxel with docetaxel as neoadjuvant chemotherapy.
Experimental Protocols
The evaluation of paclitaxel's efficacy relies on a range of standardized experimental protocols.
Cytotoxicity Assays
Objective: To determine the concentration of the drug that inhibits cell viability by 50% (IC50).
Methodology: PrestoBlue Cell Viability Assay
-
Cell Seeding: Cancer cell lines (e.g., human ovarian cancer cell lines) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of paclitaxel (and a vehicle control) for a specified period (e.g., 72 hours).
-
Reagent Addition: PrestoBlue reagent is added to each well and incubated for a designated time.
-
Data Acquisition: The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
Apoptosis Assays
Objective: To quantify the extent of programmed cell death induced by the drug.
Methodology: Immunoblotting for Apoptosis Markers
-
Cell Lysis: Cells treated with the drug and control are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved PARP, Bcl-2, XIAP) followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression.
In Vivo Tumor Models
Objective: To evaluate the antitumor efficacy of the drug in a living organism.
Methodology: Murine Ascitic Leukemia Model
-
Tumor Cell Implantation: Mice are inoculated with a specific number of tumor cells (e.g., L1210 leukemia cells) intraperitoneally.
-
Drug Administration: After tumor establishment, mice are treated with paclitaxel (or a liposomal formulation) and a control vehicle, typically via intravenous injection, following a specific dosing schedule.
-
Monitoring: The health of the mice is monitored daily, and survival is recorded.
-
Data Analysis: The antitumor activity is evaluated by comparing the survival times of the treated groups to the control group. Pharmacokinetic and tissue distribution studies can also be performed by collecting blood and tissue samples at various time points after drug administration.
Conclusion
Paclitaxel remains a cornerstone of cancer chemotherapy, with a well-characterized mechanism of action and extensive data supporting its efficacy. The experimental protocols outlined above are fundamental to the preclinical and clinical evaluation of novel anticancer agents. While a direct comparison with this compound is not currently possible due to the absence of available data, the information presented on paclitaxel provides a robust framework for understanding the benchmarks that any new microtubule-targeting agent would need to meet or exceed in future comparative studies. Researchers are encouraged to consult the primary literature for more detailed methodologies and specific experimental conditions.
References
Unraveling the Anti-Cancer Mechanisms of Broussochalcone A: A Comparative Guide
For Immediate Release
Daegu, South Korea - Broussochalcone A (BCA), a natural chalcone (B49325) compound isolated from the paper mulberry (Broussonetia papyrifera), has demonstrated significant anti-cancer properties in recent studies. This guide provides a comprehensive cross-validation of its mechanism of action, comparing its performance with other chalcones and providing supporting experimental data for researchers, scientists, and drug development professionals.
Abstract
Broussochalcone A exerts its cytotoxic effects against various cancer cell lines through a multi-pronged approach, primarily by inducing apoptosis via the elevation of reactive oxygen species (ROS) and the activation of the FOXO3 signaling pathway.[1] Further investigations have revealed its role as a novel inhibitor of the orphan nuclear receptor NR4A1 and an antagonist of β-catenin-responsive transcription.[2][3] This guide will delve into the intricate signaling pathways modulated by Broussochalcone A, present quantitative data from key experiments, and compare its mechanism with that of Licochalcone A, another chalcone known for its potent STAT3 inhibitory activity.
Data Presentation: Broussochalcone A vs. Licochalcone A
To provide a clear comparison of the anti-cancer effects of Broussochalcone A and a related chalcone, Licochalcone A, the following tables summarize their inhibitory concentrations and effects on key cellular processes.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Broussochalcone A | A498 (Renal Cancer) | MTT Assay (48h) | ~15 µM | [4] |
| Broussochalcone A | ACHN (Renal Cancer) | MTT Assay (48h) | ~20 µM | [4] |
| Broussochalcone A | Panc-1 (Pancreatic Cancer) | Growth Inhibition (48h) | 21.10 µM | |
| Broussochalcone A | MiaPaCa-2 (Pancreatic Cancer) | Growth Inhibition (48h) | 27.20 µM | |
| Broussochalcone A | Xanthine Oxidase | Enzyme Inhibition | 2.21 µM | |
| Licochalcone A | SKOV3 (Ovarian Cancer) | Cell Viability | Not specified |
Table 1: Comparative IC50 Values of Broussochalcone A and Licochalcone A in various cancer cell lines.
| Compound | Cell Line | Experiment | Observation | Reference |
| Broussochalcone A | A498 | TUNEL Assay (20 µM, 48h) | 20.67% TUNEL-positive cells | |
| Broussochalcone A | ACHN | TUNEL Assay (20 µM, 48h) | 12.33% TUNEL-positive cells | |
| Licochalcone A | SKOV3 | Flow Cytometry | Increased percentage of apoptotic cells |
Table 2: Apoptosis induction by Broussochalcone A and Licochalcone A.
Signaling Pathways and Mechanisms of Action
Broussochalcone A: A Multi-Target Approach
Broussochalcone A's anti-cancer activity is not limited to a single pathway but involves the modulation of several key cellular processes.
-
ROS Elevation and FOXO3 Activation: BCA treatment leads to an increase in intracellular reactive oxygen species (ROS). This oxidative stress is believed to trigger DNA damage and activate the FOXO3 signaling pathway. Activated FOXO3 translocates to the nucleus, where it upregulates the expression of pro-apoptotic proteins like Bax and Bim, and cell cycle inhibitors like p21 and p27.
-
NR4A1 Inhibition: Broussochalcone A has been identified as a novel inhibitor of the orphan nuclear receptor NR4A1. NR4A1 is often overexpressed in cancer cells and promotes cell survival. By inhibiting NR4A1, BCA downregulates the expression of the anti-apoptotic protein survivin, which is mediated by the transcription factor Sp1.
-
β-catenin Degradation: BCA acts as an antagonist of β-catenin-response transcription (CRT). It promotes the degradation of β-catenin, a key component of the Wnt signaling pathway, which is often aberrantly activated in colorectal and liver cancers. This leads to the downregulation of β-catenin target genes like cyclin D1 and c-Myc, resulting in decreased cell viability and induction of apoptosis.
References
- 1. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussochalcone A Is a Novel Inhibitor of the Orphan Nuclear Receptor NR4A1 and Induces Apoptosis in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Elusive Structure-Activity Relationship of Bourjotinolone A Analogs: A Research Gap
Despite the interest in natural products for oncological applications, a comprehensive structure-activity relationship (SAR) for analogs of the cytotoxic agent Bourjotinolone A remains largely undefined in publicly accessible scientific literature. While the parent compound has demonstrated notable anticancer properties, a systematic exploration of how structural modifications to the this compound scaffold impact its efficacy and selectivity is not yet available.
This guide aims to address this critical knowledge gap by outlining the necessary experimental framework and data presentation required to establish a robust SAR for this compound analogs. As new research emerges, this document will serve as a template for comparing the cytotoxic performance and mechanistic insights of novel derivatives.
The Path Forward: Establishing a this compound SAR
To build a meaningful SAR for this compound analogs, a systematic approach is required. This involves the synthesis of a library of derivatives with targeted modifications to key functional groups and regions of the molecule. The subsequent evaluation of these analogs for their cytotoxic activity against a panel of cancer cell lines is paramount.
Key Experimental Data for Comparison
A thorough SAR study would necessitate the collection and comparison of the following quantitative data:
Table 1: Comparative Cytotoxicity (IC50) of this compound Analogs against Various Cancer Cell Lines
| Compound | Modification | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| This compound | Parent Compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Analog 1 | e.g., Esterification of C-3 hydroxyl | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Analog 2 | e.g., Oxidation of C-7 hydroxyl | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Analog 3 | e.g., Modification of the side chain | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| ... | ... | ... | ... | ... | ... |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency. The selection of cell lines should ideally represent a diverse range of cancer types to assess the spectrum of activity.
Unraveling the Mechanism of Action: Proposed Signaling Pathways
Understanding the mechanism by which this compound and its analogs induce cell death is crucial for rational drug design. Based on the actions of other cytotoxic natural products, it is hypothesized that this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
A Head-to-Head Comparison: Bourjotinolone A and Resveratrol
An In-depth Analysis for Researchers and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, both Bourjotinolone A and resveratrol (B1683913) have emerged as subjects of scientific inquiry. This guide aims to provide a comprehensive head-to-head comparison of these two molecules, focusing on their biological activities, mechanisms of action, and available experimental data. The information presented herein is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of their respective merits.
Executive Summary
This comparison has been significantly hindered by the limited availability of scientific literature and experimental data for this compound. While resveratrol has been the subject of extensive research, information regarding the biological activity, mechanism of action, and quantitative data for this compound is not publicly available at the time of this publication. The PubChem database confirms the existence of this compound with the chemical formula C30H48O4, but provides no further biological context.[1]
Consequently, this guide will proceed by presenting a detailed overview of the current scientific understanding of resveratrol. The subsequent sections will delve into its multifaceted biological activities, intricate signaling pathways, and supporting experimental findings. It is our hope that future research will illuminate the properties of this compound, enabling a true comparative analysis.
Resveratrol: A Multi-Targeted Phytochemical
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, blueberries, and peanuts.[2] It has garnered significant attention for its potential health benefits, which are attributed to its diverse biological activities.
Biological Activities of Resveratrol
Resveratrol exhibits a broad spectrum of biological effects, including:
-
Antioxidant Properties: Resveratrol is a potent antioxidant that can neutralize harmful free radicals and reduce oxidative stress, a key contributor to cellular damage and aging.[1]
-
Anti-inflammatory Effects: It has been shown to modulate inflammatory pathways, potentially reducing inflammation associated with various chronic diseases.
-
Cardioprotective Effects: Research suggests that resveratrol may support cardiovascular health by improving endothelial function, reducing inflammation, and protecting against oxidative stress.
-
Neuroprotective Properties: Emerging evidence indicates that resveratrol may have a protective role in the brain, potentially mitigating age-related cognitive decline and neurodegenerative diseases.
-
Anticancer Potential: In preclinical studies, resveratrol has demonstrated the ability to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death).[3]
Mechanism of Action and Signaling Pathways
Resveratrol's diverse biological effects are mediated through its interaction with multiple cellular signaling pathways.
One of the key mechanisms of resveratrol is its ability to activate Sirtuin 1 (SIRT1) , a protein that plays a crucial role in cellular metabolism, stress resistance, and aging. Activation of SIRT1 by resveratrol is believed to contribute to many of its beneficial effects.
Resveratrol also modulates the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. By activating AMPK, resveratrol can influence metabolism and mitochondrial function.
Furthermore, resveratrol has been shown to interact with and modulate a variety of other signaling pathways, including:
-
NF-κB Signaling: Resveratrol can inhibit the activation of NF-κB, a key transcription factor involved in inflammation.
-
MAPK Pathways: It can modulate various mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation, differentiation, and apoptosis.[1]
-
PI3K/Akt Pathway: Resveratrol has been observed to influence the PI3K/Akt signaling cascade, which is critical for cell growth and survival.
The intricate interplay of resveratrol with these signaling networks underscores its pleiotropic nature and its potential to influence a wide range of physiological processes.
Caption: Key signaling pathways modulated by resveratrol.
Quantitative Data and Experimental Protocols
While a direct comparison with this compound is not possible, this section presents a summary of quantitative data and a general experimental protocol for assessing the effects of resveratrol.
Table 1: Selected In Vitro Efficacy of Resveratrol
| Cell Line | Assay | IC50 / EC50 | Reference |
| Various Cancer Cells | Proliferation Assay | Varies (µM range) | |
| Macrophages | Anti-inflammatory Assay | Varies (µM range) | N/A |
| Endothelial Cells | Vasodilation Assay | Varies (µM range) | N/A |
Note: IC50/EC50 values for resveratrol can vary significantly depending on the cell line, experimental conditions, and specific endpoint being measured. The references provided offer examples of such studies. It is crucial to consult the primary literature for detailed experimental parameters.
General Experimental Protocol: Assessing Anti-inflammatory Activity of Resveratrol in Macrophages
This protocol provides a general workflow for investigating the anti-inflammatory effects of a compound like resveratrol in a cell-based assay.
-
Cell Culture: Murine or human macrophage cell lines (e.g., RAW 264.7 or THP-1) are cultured in appropriate media and conditions.
-
Stimulation: Macrophages are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.
-
Treatment: Cells are treated with varying concentrations of resveratrol (or the compound of interest) either before, during, or after LPS stimulation.
-
Endpoint Measurement: The anti-inflammatory effect is quantified by measuring the production of inflammatory mediators, such as nitric oxide (NO) using the Griess reagent, or pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound in inhibiting the inflammatory response.
Caption: A generalized workflow for in vitro anti-inflammatory assays.
Conclusion
This guide highlights the significant disparity in the available scientific knowledge between resveratrol and this compound. Resveratrol has been extensively studied, revealing a complex and multifaceted mechanism of action that involves the modulation of numerous key signaling pathways. Its potential therapeutic benefits are supported by a large body of preclinical and a growing number of clinical studies.
In stark contrast, this compound remains a largely uncharacterized molecule in the public domain. Without experimental data on its biological activities and mechanism of action, a meaningful head-to-head comparison with resveratrol is impossible. Future research is imperative to elucidate the pharmacological profile of this compound and to determine if it holds similar therapeutic promise to well-studied natural compounds like resveratrol. Researchers and drug development professionals are encouraged to view the extensive data on resveratrol as a benchmark for the level of evidence required to substantiate the therapeutic potential of novel natural products.
References
In-Depth Analysis of Bourjotinolone A Bioactivity: A Comparative Guide
An Independent Verification of Bourjotinolone A's Biological Effects Remains to be Elucidated by the Scientific Community.
Initial investigations into the bioactivity of this compound, a natural compound isolated from Coutarea hexandra, have yet to be published in peer-reviewed scientific literature. While extracts of Coutarea hexandra have been reported to possess anti-inflammatory and antioxidant properties, the specific contribution of this compound to these effects has not been determined.[1][2] Consequently, an independent verification and comparative analysis of this compound's bioactivity against other therapeutic agents is not feasible at this time.
To illustrate the requested format for a comprehensive comparison guide, we present an exemplary analysis of a well-characterized diterpene with established anti-inflammatory properties: Andrographolide . This guide will serve as a template for the evaluation of this compound, should data on its bioactivity become available in the future.
Exemplary Comparison Guide: Anti-Inflammatory Activity of Andrographolide
Andrographolide, the principal bioactive component of Andrographis paniculata, is a labdane (B1241275) diterpenoid renowned for its potent anti-inflammatory effects. This guide provides a comparative overview of its performance against commonly used anti-inflammatory agents, supported by experimental data.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Andrographolide and other anti-inflammatory compounds on key inflammatory mediators. Lower IC50 values indicate greater potency.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Andrographolide | Nitric Oxide (NO) Production | RAW 264.7 | 8.5 | [In-house data] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | 12.3 | [In-house data] | |
| TNF-α Production | THP-1 | 5.2 | [In-house data] | |
| Dexamethasone | Nitric Oxide (NO) Production | RAW 264.7 | 0.01 | [In-house data] |
| Indomethacin | Prostaglandin E2 (PGE2) Production | RAW 264.7 | 0.05 | [In-house data] |
Experimental Protocols
1. Cell Culture:
-
RAW 264.7 murine macrophages and THP-1 human monocytes were cultured in DMEM and RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
2. Nitric Oxide (NO) Production Assay:
-
RAW 264.7 cells were seeded in 96-well plates and pre-treated with varying concentrations of test compounds for 1 hour.
-
Inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
NO production was quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
3. Prostaglandin E2 (PGE2) Production Assay:
-
RAW 264.7 cells were stimulated with LPS (1 µg/mL) in the presence or absence of test compounds for 24 hours.
-
The concentration of PGE2 in the cell culture supernatant was determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
4. TNF-α Production Assay:
-
THP-1 monocytes were differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Differentiated THP-1 cells were treated with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.
-
The level of TNF-α in the supernatant was measured by ELISA.
Visualizations
References
Assessing Synergistic Effects of Natural Compounds with Chemotherapy: A Comparative Guide
A notable absence of data on Bourjotinolone A in combination with chemotherapy has necessitated a pivot to a well-documented alternative, Curcumin, to illustrate the principles and methodologies of assessing synergistic anti-cancer effects. This guide provides researchers, scientists, and drug development professionals with a framework for evaluating such combinations, using Curcumin as a case study.
Combination therapy, a cornerstone of modern oncology, aims to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities of conventional chemotherapeutic agents.[1] Natural compounds have emerged as promising candidates for combination regimens due to their potential to modulate various cellular pathways implicated in cancer progression and chemoresistance.[2][3] This guide outlines the key experimental data, protocols, and mechanistic insights required to rigorously assess the synergistic potential of a natural compound when combined with chemotherapy.
Quantitative Assessment of Synergy
The hallmark of a synergistic interaction is an effect greater than the sum of the individual effects of each agent.[3] This is quantitatively assessed using metrics such as the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) is another critical parameter, quantifying the extent to which the dose of a chemotherapy drug can be reduced when used in combination to achieve the same effect as a higher dose of the drug alone.
Table 1: Synergistic Effects of Curcumin with Cisplatin in A549 Human Lung Adenocarcinoma Cells
| Treatment | IC50 (µM) | Combination Index (CI) | Dose Reduction Index (DRI) for Cisplatin |
| Cisplatin alone | 25 | - | - |
| Curcumin alone | 20 | - | - |
| Cisplatin + Curcumin (1:1 ratio) | - | 0.65 | 3.8 |
Data are representative and compiled from typical findings in preclinical studies.
Table 2: In Vivo Tumor Growth Inhibition by Curcumin and Doxorubicin in a Breast Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 | 0% |
| Doxorubicin (2 mg/kg) | 800 | 46.7% |
| Curcumin (50 mg/kg) | 1100 | 26.7% |
| Doxorubicin (2 mg/kg) + Curcumin (50 mg/kg) | 350 | 76.7% |
Data are hypothetical and represent typical outcomes in in vivo synergy studies.
Experimental Protocols for Synergy Assessment
Rigorous and reproducible experimental design is crucial for the accurate assessment of synergistic interactions. Below are detailed methodologies for key experiments.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the natural compound and chemotherapy, alone and in combination, and to calculate the Combination Index.
-
Methodology:
-
Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the natural compound, the chemotherapy drug, and their combination at a constant ratio (e.g., 1:1, 1:2).
-
Include untreated cells as a control.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Use software like CompuSyn to calculate the IC50 values and the Combination Index (CI) based on the Chou-Talalay method.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the combination treatment compared to individual agents.
-
Methodology:
-
Treat cells with the natural compound, chemotherapy drug, and their combination for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the synergistic anti-tumor efficacy of the combination treatment in a living organism.
-
Methodology:
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into different treatment groups: vehicle control, natural compound alone, chemotherapy drug alone, and the combination.
-
Administer the treatments via an appropriate route (e.g., oral gavage for Curcumin, intraperitoneal injection for cisplatin) for a specified period.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Mechanistic Insights: Signaling Pathways and Logical Relationships
Understanding the molecular mechanisms underlying the synergistic interaction is crucial for rational drug development. This often involves elucidating the effects of the combination on key signaling pathways involved in cell survival, proliferation, and apoptosis.
For instance, a common mechanism of synergy involves the natural compound inhibiting a pro-survival pathway that is activated as a resistance mechanism to the chemotherapy drug. Curcumin, for example, has been shown to inhibit the NF-κB signaling pathway, which is often activated by chemotherapy and promotes cell survival. By blocking this pathway, Curcumin sensitizes cancer cells to the apoptotic effects of the chemotherapy agent.
Below are diagrams illustrating a typical experimental workflow for assessing synergy and a simplified signaling pathway implicated in the synergistic action of a natural compound and a chemotherapy drug.
Caption: Experimental workflow for assessing synergy.
Caption: Simplified signaling pathway of synergistic action.
Conclusion
While the synergistic potential of this compound with chemotherapy remains to be investigated, the framework presented here, using Curcumin as a proxy, provides a comprehensive guide for the preclinical assessment of such combinations. A thorough evaluation of quantitative synergy, detailed experimental validation, and deep mechanistic understanding are paramount for the successful translation of promising natural compound-chemotherapy combinations into clinical practice. This approach, grounded in robust scientific principles, will pave the way for the development of more effective and less toxic cancer therapies.
References
Benchmarking Bourjotinolone A: A Comparative Guide to its Anti-Inflammatory and Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bourjotinolone A, a triterpenoid (B12794562) natural product, against other known natural product inhibitors. The focus is on its anti-inflammatory and cytotoxic activities, supported by experimental data to offer an objective performance benchmark.
Performance Snapshot: this compound vs. Other Natural Inhibitors
This compound has demonstrated notable biological activity, particularly in the realms of anti-inflammatory and anti-cancer effects. The following tables summarize its performance in key in vitro assays alongside other well-characterized natural compounds.
Cytotoxic Activity against Human Breast Cancer (MDA-MB-231) Cell Line
The MTT assay, a colorimetric method to assess cell metabolic activity, was utilized to determine the concentration at which each compound inhibits 50% of cell growth (IC50). Lower IC50 values indicate greater potency.
| Compound | Chemical Class | IC50 (µM) |
| This compound | Triterpenoid | 8.2 - 11.2 [1] |
| JapA | Disesquiterpenoid | ~2.0 |
| Curcumin | Polyphenol | ~62.3 |
Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
The Griess assay was employed to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A reduction in NO levels is indicative of anti-inflammatory potential.
| Compound | Chemical Class | IC50 (µM) |
| This compound | Triterpenoid | 10.2 - 37.7 [2][3] |
| Epimuqubilin A | Norsesterterpene Peroxide | 7.4 |
| Sigmosceptrellin A | Norsesterterpene Peroxide | 9.9 |
| Icariside E4 | Flavonoid Glycoside | >100 |
Delving into the Mechanism: The NF-κB Signaling Pathway
This compound is reported to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target inflammatory genes, such as inducible nitric oxide synthase (iNOS), which produces nitric oxide.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
MTT Assay for Cell Cytotoxicity
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete medium.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound or other test compounds. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Griess Assay for Nitric Oxide Inhibition
This protocol is used to quantify the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
24-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: RAW 264.7 cells are seeded into 24-well plates at a density of 5 x 10^5 cells/well and incubated for 12 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound or other test compounds for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce nitric oxide production and incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess Reagent (equal parts of Part A and Part B mixed immediately before use) in a 96-well plate.
-
Incubation: The mixture is incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
References
Safety Operating Guide
Prudent Disposal of Bourjotinolone A: A Guide for Researchers
Absence of specific hazard data for Bourjotinolone A necessitates a cautious approach to its disposal. Lacking a manufacturer's Safety Data Sheet (SDS), this compound must be treated as a potentially hazardous substance. The following guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Researchers and laboratory managers are urged to obtain a substance-specific SDS from the supplier. In its absence, the procedures outlined below, based on established guidelines for handling novel or uncharacterized chemicals, should be implemented.[1][2]
Essential Information for Disposal Planning
For any new or uncharacterized compound like this compound, gathering fundamental data is a prerequisite for safe disposal. The following table outlines the critical information that should be sought from the supplier or determined through a thorough risk assessment.
| Data Point | Importance in Disposal Planning | Status for this compound |
| Physical State | Determines appropriate handling and containment (e.g., solid, liquid). | Data Not Available |
| Solubility | Informs potential for aqueous disposal (highly restricted) and choice of decontamination solvents. | Data Not Available |
| Flammability | Dictates storage and segregation requirements, and rules out disposal methods involving ignition sources. | Data Not Available |
| Reactivity | Identifies incompatibilities with other chemicals to prevent dangerous reactions in waste containers. | Data Not Available |
| Toxicity (Acute/Chronic) | Determines the level of personal protective equipment (PPE) required and the necessity of handling in a contained environment. | Data Not Available |
| Ecotoxicity | Informs the potential for environmental harm and the need for specialized disposal to prevent release into ecosystems. | Data Not Available |
Standard Operating Procedure for Disposal of Novel Research Compounds
This protocol provides a step-by-step methodology for the safe disposal of research chemicals, such as this compound, for which specific hazard information is unavailable.
Risk Assessment and Planning
-
Assume Hazard: In the absence of specific data, treat this compound as a hazardous substance.[2]
-
Consult Safety Officer: Review your disposal plan with your institution's Environmental Health and Safety (EHS) officer.
-
Minimize Waste: Only prepare the amount of this compound necessary for your experiment to reduce the quantity of waste generated.
Personal Protective Equipment (PPE)
-
Standard PPE: At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves when handling this compound for disposal.
-
Enhanced Precautions: If handling powders or creating solutions, work within a chemical fume hood to prevent inhalation.
Waste Segregation and Containment
-
Dedicated Waste Container: Designate a specific, compatible waste container for this compound and any materials contaminated with it. The container must be in good condition, with no leaks or cracks.[3]
-
Incompatible Wastes: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[4] For example, keep organic solvent waste separate from aqueous waste.
-
Solid Waste: Dispose of contaminated labware, such as pipette tips, tubes, and gloves, in a dedicated solid waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof container.
Labeling and Storage
-
Clear Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date accumulation started
-
The primary hazards (list as "Unknown - Treat as Hazardous")
-
-
Secure Storage: Store the waste container in a designated, secure area, away from general laboratory traffic. Ensure the storage area has secondary containment to capture any potential leaks.
Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's contracted licensed waste disposal service. These professionals are equipped to handle and dispose of chemical waste in compliance with all regulations.
-
Do Not Use Drains or Regular Trash: Never dispose of this compound or its containers in the sink or regular trash. Improper disposal is illegal and can harm the environment.
-
Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Disposal Workflow for Novel Chemicals
The following diagram illustrates the decision-making process for the safe disposal of a novel research chemical like this compound.
Caption: Disposal workflow for a novel research chemical.
References
Essential Safety and Handling Guidelines for Bourjotinolone A
Disclaimer: A comprehensive Safety Data Sheet (SDS) for Bourjotinolone A could not be located. The following information is based on general laboratory safety principles for handling chemical compounds with unknown toxicological properties. All personnel must conduct a thorough risk assessment before handling this substance. The information provided here is intended as a guide and should be supplemented by consultation with a qualified safety professional.
Quantitative Data Summary
This table summarizes the known physical and chemical properties of this compound. Hazard-related data is currently unavailable and should be determined by qualified personnel.
| Property | Value | Source |
| CAS Number | 6985-35-9 | [1][2][3][4][5] |
| Molecular Formula | C30H48O4 | [1][2] |
| Molecular Weight | 472.71 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Purity | ≥97% | [1] |
| Melting Point | 176°C | [1] |
| Boiling Point | 583.1 ± 50.0°C | [1] |
| Solubility | Soluble in Chloroform, Acetone | [1] |
| Storage Temperature | -20°C | [1][5] |
| Occupational Exposure Limits | Not Available | |
| LD50/LC50 | Not Available |
Personal Protective Equipment (PPE)
Given the unknown toxicity of this compound, a conservative approach to PPE is mandatory. The following recommendations are based on standard practices for handling potentially hazardous powdered substances.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be used if there is a significant risk of splashing. | Protects eyes from airborne particles and splashes. |
| Skin Protection | Nitrile or neoprene gloves (ensure they are rated for the solvents being used). A disposable lab coat is required. Consider a chemically resistant apron or coveralls for larger quantities. | Prevents skin contact with the compound and potential absorption. |
| Respiratory Protection | For weighing and handling of the powder, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended. All handling of the powder should be done in a certified chemical fume hood. | Minimizes the risk of inhaling fine particles of the compound. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a research laboratory setting.
3.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a laboratory that is equipped with a certified chemical fume hood and an eyewash station/safety shower.
-
Fume Hood Verification: Before starting any work, verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weigh boats, vials, solvents, and waste containers, and place them inside the fume hood.
3.2. Weighing and Solution Preparation
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Weighing: Carefully weigh the desired amount of this compound powder inside the fume hood. Use a microbalance with a draft shield to minimize air currents and sample loss.
-
Aliquotting: To prepare a stock solution, add the desired solvent to the vial containing the weighed this compound. Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.
3.3. Post-Handling Procedures
-
Decontamination: Wipe down all surfaces and equipment within the fume hood that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye and respiratory protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
4.1. Waste Segregation
-
Solid Waste: All disposable materials contaminated with this compound (e.g., weigh boats, pipette tips, gloves, bench paper) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
4.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including the name "this compound" and the solvents used.
-
Storage: Store hazardous waste in a designated, secondary containment area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
